Cyclovalone

Catalog No.
S9078882
CAS No.
M.F
C22H22O5
M. Wt
366.4 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclovalone

Product Name

Cyclovalone

IUPAC Name

2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3

InChI Key

DHKKONBXGAAFTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Core Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Cyclovalone:

Property Description
IUPAC Name (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1]
CAS Number 579-23-7 [2]
Molecular Formula C₂₂H₂₂O₅ [2]
Molecular Weight 366.41 g/mol [2]
Related Compound Synthetic curcumin derivative [2] [3]
Mechanism of Action Cyclooxygenase (COX) inhibitor [2]
Primary Activities Anti-inflammatory, antitumor, antioxidant [2]

This structural modification replaces the highly photosensitive keto-enol system in curcumin, which is subject to very fast excited-state decay, with a more stable cyclohexanone ring. This change aims to create a more stable excited state, potentially leading to enhanced phototoxicity for applications like photodynamic therapy [3].

Documented Pharmacological Activities

This compound demonstrates potent activity across various experimental models, as shown in the following quantitative data:

Activity Experimental Model Result / Potency (IC₅₀/EC₅₀/CC₅₀) Citation
Cytotoxicity Human prostate cancer (PC-3) cells IC₅₀ = 5.89 μM [2]
Cytotoxicity Human pancreatic cancer (PANC-1) cells IC₅₀ = 4.43 μM [2]
Cytotoxicity Human colon cancer (HT-29) cells IC₅₀ = 3.73 μM [2]
Cytotoxicity Human nasopharyngeal carcinoma (CNE) cells IC₅₀ = 17.6 μM [2]
Cytotoxicity Human promyelocytic leukemia (HL-60) cells IC₅₀ < 10.1 μM [2]
Anti-inflammatory Mouse macrophage (RAW264.7) cells IC₅₀ = 6.68 μM (inhibition of NO production) [2]
Pathway Inhibition Human embryonic kidney (HEK293) cells EC₅₀ = 2.6 μM (inhibition of Wnt/β-catenin signaling) [2]

The anti-inflammatory activity is linked to its cyclooxygenase inhibitory action [2]. In vivo studies show that oral administration of this compound (38 mg/kg for 20 days) inhibits tumor growth in PC-3 xenograft mouse models without signs of toxicity [2].

Key Experimental Methodologies

For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental protocols from the literature.

1. In Vitro Cell Proliferation and Cytotoxicity Assay (MTT Assay) This standard method is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Lines: Various, including PC-3 (prostate cancer), HT-29 (colon cancer), PANC-1 (pancreatic cancer) [2].
  • Compound Treatment: Cells are treated with a range of concentrations of this compound [2].
  • Incubation Time: 72 hours [2].
  • Viability Measurement: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to cells. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the solution's absorbance is measured spectrophotometrically [2].
  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve [2].

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor efficacy of this compound in a live animal model.

  • Animal Model: Athymic BALB/c nude mice [2].
  • Xenograft Establishment: Human prostate cancer PC-3 cells are implanted subcutaneously into mice [2].
  • Dosing: this compound is administered orally at a dose of 38 mg/kg [2].
  • Treatment Duration: 20 days [2].
  • Endpoint Measurement: Tumor volume is measured and compared to a control group to assess inhibition of tumor growth [2].

3. Photostability Assessment via HPLC Given its potential as a photosensitizer, evaluating its stability to light is crucial.

  • Procedure: this compound is dissolved in various organic solvents and exposed to light [3].
  • Analysis: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) at different time points [3].
  • Output: The rate of photodegradation is calculated by measuring the decrease in the parent compound's peak area over time, allowing for comparison of stability across different solvents [3].

Mechanism of Action and Research Applications

This compound's primary mechanism involves inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory response [2]. Its antitumor effects are multi-faceted, involving direct cytotoxicity and inhibition of cancer-associated signaling pathways like Wnt/β-catenin[cite:1]. The compound's stability makes it a candidate for photosensitizer development, as its modified structure prevents rapid deactivation pathways that limit curcumin's efficacy[cite:2].

G This compound This compound COX COX This compound->COX Inhibits Wnt Wnt This compound->Wnt Inhibits Signaling CellCycle CellCycle This compound->CellCycle Disrupts Progression ROS ROS This compound->ROS Potential ROS Generation AntiInflammatory AntiInflammatory COX->AntiInflammatory Antitumor Antitumor Wnt->Antitumor CellCycle->Antitumor ROS->Antitumor Antioxidant Antioxidant ROS->Antioxidant

This compound exerts effects through multiple pathways, including COX inhibition, disruption of cell cycle, and interference with Wnt signaling [2].

Conclusion and Research Outlook

This compound is a strategically modified curcumin analog with a stabilized chemical core, demonstrating a compelling multi-mechanistic pharmacological profile against inflammation and cancer. Its well-documented in vitro and in vivo efficacy, combined with its improved photophysical properties, makes it a valuable candidate for further drug development.

Future research directions could focus on:

  • Formulation Development: Enhancing its aqueous solubility and bioavailability for in vivo applications.
  • Combination Therapy: Investigating synergistic effects with existing chemotherapeutic agents.
  • Mechanistic Elucidation: Further detailing its molecular targets, especially its role in photodynamic therapy.

References

Synthesis and Derivatization Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed methodology for synthesizing cyclovalone and its derivatives based on published research procedures.

  • Synthesis of this compound Core Structure The synthesis involves an aldol condensation reaction. A general method adapted from the procedures used for similar compounds is as follows [1]:

    • Reaction Setup: Dissolve vanillin (2 mmol) and cyclohexanone (1 mmol) in a suitable organic solvent (e.g., acetonitrile, 50 ml).
    • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the reaction mixture. Research indicates that sulfuric acid is a highly effective catalyst for this specific condensation [1].
    • Reaction Conditions: Reflux the mixture with stirring at an elevated temperature (e.g., 80 °C) until the starting materials are consumed, as monitored by TLC (Thin Layer Chromatography).
    • Work-up: After completion, remove the solvent under reduced pressure using a rotary evaporator.
    • Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate-hexane, to obtain pure this compound as a solid [2].
  • Synthesis of Di-Mannich Base Derivatives Mannich base derivatives of this compound are synthesized to explore enhanced biological activities [2].

    • Reaction Setup: Dissolve this compound (2 mmol) in acetonitrile (50 ml).
    • Mannich Reagents: Add paraformaldehyde (16 mmol) and a secondary amine (16 mmol, e.g., diethylamine, dimethylamine, morpholine) dissolved in acetonitrile (50 ml) to the reaction flask. Pre-heat this mixture to 80 °C for 10 minutes before combining.
    • Reaction Conditions: Reflux the combined reaction mixture until TLC analysis shows the disappearance of the starting this compound (reaction times may vary from 5 to 27 hours).
    • Work-up and Purification: Remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography using solvents like ethyl acetate-hexane or chloroform-methanol-ethanol mixtures [2].

Analytical and Bioactivity Data

For researchers to confirm the identity and assess the properties of synthesized compounds, the following data is crucial.

  • Characterization Data Below are the key spectroscopic signatures for the diethylamino-substituted di-Mannich base of this compound (2a) as an example [2]:

    • FT-IR (cm⁻¹): 2972, 2935, 2833, 1639 (C=O stretch), 1589, 1246, 1087, 1039.
    • 1H-NMR (500 MHz, CDCl₃, δ/ppm): 7.71 (2H, s, C=CH-), 6.97 & 6.80 (each 2H, s, H-Ar), 3.91 (6H, s, OCH₃), 3.82 (4H, s, Ar-CH₂-N), 2.94 (4H, t, =C-CH₂-Ccyclohexanone), 2.66 (8H, q, -CH₂-CH₃), 1.83 (2H, p, C-CH₂-Ccyclohexanone), 1.14 (12H, t, CH₂-CH₃).
    • 13C-NMR (125 MHz, CDCl₃, δ/ppm): 190.4 (C=O), 149.3, 147.4 (C-Ar-O), 137.2, 133.1 (-C=C-), 126.4, 123.9, 121.3, 113.2 (C-Ar), 57.2 (Ar-CH₂-N), 56.1 (OCH₃), 46.5 (N-CH₂), 28.4 (=C-CH₂-C), 23.5 (C-CH₂-C), 11.3 (CH₃).
    • HRMS (m/z): Found 537.3315 ([M+H]⁺). Calculated for C₃₂H₄₅N₂O₅: 537.3328.
  • Quantitative Bioactivity Data The biological potential of this compound derivatives can be evaluated through standard assays. The table below summarizes antioxidant and cytotoxic activity data from the literature.

Compound Bioactivity Assay Result Citation
Di-Mannich base with diethylamine (2a) Antioxidant DPPH Radical Scavenging (IC₅₀) 39.0 µM [2]
Indazole analog of curcumin (3b) Cytotoxicity WiDr (Colorectal Cancer Cells, IC₅₀) 27.20 µM [3]
Indazole analog of curcumin (3b) Selectivity Selectivity Index (SI) on WiDr vs. Vero 5.27 [3]

> Interpretation Note: A lower IC₅₀ value indicates higher potency. A Selectivity Index (SI) greater than 2 is often considered to show selective toxicity towards cancer cells over normal cells [3].

Experimental Workflow

The following diagram maps the logical sequence of a typical this compound research project, from synthesis to biological evaluation.

Start Start: Research Objectives S1 Synthesis of this compound Core Start->S1 S2 Synthesis of Derivatives (e.g., Mannich Bases) S1->S2 For derivative studies C1 Structural Characterization (FT-IR, NMR, HRMS) S1->C1 S2->C1 C2 Purity Analysis (TLC, HPLC) C1->C2 B1 In Vitro Bioactivity Assays (Antioxidant, Cytotoxicity) C2->B1 End Data Analysis & Conclusion B1->End

References

Comprehensive Technical Analysis of Cyclovalone: Mechanisms, Experimental Data, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Cyclovalone (also known as Beveno) is a synthetic curcumin derivative in which the central keto-enolic system of native curcumin has been replaced by a cyclohexanone ring. This strategic structural modification significantly enhances the molecule's stability while preserving and potentially expanding its biological activity profile. With the molecular formula C~22~H~22~O~5~ and CAS registry number 579-23-7, this compound exhibits a molecular weight of 366.41 g/mol [1]. The compound appears as a white to off-white solid at room temperature and has demonstrated oral bioavailability in preclinical models, making it a promising candidate for therapeutic development [2].

The replacement of the keto-enol moiety with a cyclohexanone ring fundamentally alters the compound's photophysical properties and excited-state dynamics. Unlike native curcumin, which undergoes rapid excited-state intramolecular proton transfer (ESIPT) leading to fast degradation, this compound exhibits enhanced photostability while maintaining the diarylheptanoid structure responsible for interacting with biological targets [2]. This structural innovation addresses one of the major limitations of curcumin—its poor metabolic stability—while potentially expanding its applications, particularly in photodynamic therapy where stable photosensitizers are required [2].

Molecular Mechanisms of Action

Primary Molecular Targets and Pathways
  • Cyclooxygenase Inhibition: this compound functions as a potent cyclooxygenase (COX) inhibitor, effectively blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation [1]. This COX inhibitory activity underlies the compound's significant anti-inflammatory properties and contributes to its potential anticancer effects through modulation of inflammatory pathways in the tumor microenvironment. The structural analogy to curcumin suggests that this compound may exhibit selectivity toward COX-2 over COX-1, though this specificity requires further experimental validation [1].

  • Cell Cycle Disruption: In prostate cancer models, this compound has demonstrated potent anti-proliferative activity against both androgen-responsive (LNCaP) and androgen-independent (PC-3) cell lines. Treatment with this compound (2 μg/mL for 72 hours) resulted in cell cycle arrest at S-phase and G2/M phase transitions, indicating interference with DNA replication and mitotic processes [1]. This cell cycle disruption occurs through mechanisms that appear independent of androgen signaling, suggesting potential utility in treating advanced, hormone-refractory prostate cancers where current therapeutic options remain limited.

  • Transcriptional Regulation: this compound has been identified as a Wnt/β-catenin signaling inhibitor, with demonstrated activity in HEK293 cells (EC~50~ = 2.6 μM) [1]. This pathway represents a crucial regulatory axis in development and carcinogenesis, with aberrant activation observed in numerous cancer types. Additionally, as a synthetic curcuminoid, this compound may share curcumin's ability to modulate NF-κB signaling, thereby reducing the expression of pro-survival and inflammatory genes, though direct evidence for this mechanism specific to this compound requires further investigation [3].

Specialized Biological Activities
2.2.1 Antibacterial Mechanisms Against Salmonella typhi

Recent computational studies have revealed that this compound exhibits strong binding affinity for L,D-transpeptidases in Salmonella typhi (binding energy = -7.60 kcal/mol in AutoDock, -7.90 to -8.01 kcal/mol in SwissDock) [4]. These enzymes are essential for peptidoglycan cross-linking in bacterial cell walls and play a specialized role in typhoid toxin export. By inhibiting L,D-transpeptidases, this compound disrupts both cell wall integrity and toxin secretion, representing a dual antibacterial mechanism that could potentially address antibiotic-resistant typhoid infections. This unique action distinguishes this compound from conventional β-lactam antibiotics, which primarily target penicillin-binding proteins rather than L,D-transpeptidases [4].

2.2.2 Photophysical Properties and Photosensitizing Potential

Spectroscopic characterization has demonstrated that this compound possesses favorable photophysical properties that may enhance its efficacy as a photosensitizer [2]. Unlike native curcumin, which undergoes rapid excited-state intramolecular proton transfer (ESIPT) leading to fast deactivation, this compound's cyclohexanone replacement creates a more stable excited state. This stability potentially translates to enhanced phototoxicity through improved generation of reactive oxygen species (ROS) upon light activation. However, researchers should note that this compound does undergo photodegradation in organic solvents, with rates varying significantly depending on the solvent environment [2].

Quantitative Biological Activity Data

Cytotoxicity Profiling Across Cancer Cell Lines

Table 1: In vitro cytotoxicity of this compound across human cancer cell lines

Cell Line Cancer Type IC₅₀ Value Assay Type Exposure Time
CNE Nasopharyngeal 17.6 μM MTT assay 72 hours
HL-60 Leukemia <10.1 μM MTT assay 72 hours
LS174T Colon 4.6 μM MTT assay 72 hours
HT-29 Colon 3.73 μM MTT assay 72 hours
PANC-1 Pancreatic 4.43 μM MTT assay 72 hours
PC-3 Prostate 5.89 μM MTT assay 72 hours
KB Oral 6.7 μM Growth inhibition 72 hours
MT-4 T-cell leukemia 2.4 μM Growth inhibition 72 hours
RAW264.7 Macrophage 6.68 μM Nitric oxide production 17-20 hours

The cytotoxicity profile demonstrates that this compound exhibits broad-spectrum anticancer activity with particular potency against colon cancer (HT-29, LS174T) and hematological malignancies (MT-4, HL-60) [1]. The differential sensitivity across cell lines suggests tissue-specific uptake, metabolic activation, or target expression patterns that warrant further investigation.

Enzyme Inhibition and In Vivo Efficacy

Table 2: Enzyme inhibition and in vivo activity of this compound

Target/Model Activity/Effect Value Measurement
COX-1/COX-2 Enzyme inhibition Potent Qualitative activity [1]
Wnt/β-catenin signaling Pathway inhibition EC₅₀ = 2.6 μM Luciferase reporter (HEK293) [1]
L,D-Transpeptidase (S. typhi) Binding affinity -7.6 to -8.01 kcal/mol Molecular docking [4]
BALB/c mice (ventral prostate) Weight reduction Dose-dependent 9.5-38 mg/kg, p.o., 14 days [1]
PC-3 xenograft mice Tumor growth inhibition Significant 38 mg/kg, p.o., 20 days [1]

The in vivo efficacy data confirms that this compound maintains its biological activity in whole-organism models, showing dose-dependent effects on prostate tissue and significant tumor growth inhibition in xenograft models [1]. Notably, these effects were achieved without reported toxicity at the administered doses, suggesting a favorable therapeutic window for further development.

Experimental Research Protocols

In Vitro Cell-Based Assays
4.1.1 Cell Proliferation and Viability Assessment
  • Cell Culture Conditions: Maintain appropriate cancer cell lines (e.g., LNCaP, PC-3, HT-29) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, harvest cells in logarithmic growth phase using trypsin-EDTA and prepare suspensions at optimal densities for specific assays [1].

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO and further dilute in culture medium to achieve final working concentrations (typically 0.2-10 μg/mL). Include vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1% v/v). Plate cells in 96-well plates at densities of 3-5 × 10³ cells/well and allow adherence overnight before treatment [1].

  • MTT Proliferation Assay: After 72 hours of this compound exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL. Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation. Carefully remove medium and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate nonlinear regression analysis [1].

4.1.2 Cell Cycle Analysis Protocol
  • Staining and Analysis: After 72 hours of this compound treatment (recommended testing concentration: 2 μg/mL), harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Centrifuge fixed cells, resuspend in PBS containing RNase A (100 μg/mL), and incubate at 37°C for 30 minutes. Add propidium iodide to a final concentration of 50 μg/mL and analyze stained cells using a flow cytometer with appropriate excitation and emission filters. Determine cell cycle distribution using dedicated software with algorithms for quantifying G0/G1, S, and G2/M populations [1].
Biochemical Assays
4.2.1 Enzyme Inhibition Studies
  • Cyclooxygenase (COX) Inhibition: Prepare reaction mixtures containing 100 mM Tris-HCl buffer (pH 8.0), heme, purified COX-1 or COX-2 enzyme, and various concentrations of this compound (typically 0.1-100 μM). Pre-incubate mixtures for 10-15 minutes at 25°C before initiating reactions by adding arachidonic acid (5 μM) and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Monitor oxygen consumption or TMPD oxidation spectrophotometrically. Calculate percentage inhibition relative to vehicle controls and determine IC₅₀ values [1] [3].

  • Antibacterial Target Engagement: For L,D-transpeptidase inhibition studies, employ molecular docking simulations using crystal structures of target enzymes (e.g., YcbB from S. typhi). Use AutoDock Vina or SwissDock with standard parameters, setting the grid box to encompass the active site region. Run docking simulations with this compound structure (CID 579-23-7) prepared with appropriate charges and geometry optimization. Validate top-scoring poses through molecular dynamics simulations (50-100 ns) to assess binding stability [4].

In Vivo Efficacy Models
  • Prostate Cancer Xenograft Protocol: Utilize immunodeficient athymic BALB/c nude mice (6-8 weeks old) with subcutaneously implanted PC-3 prostate cancer cells (5-10 × 10⁶ cells/mouse). When tumors reach approximately 100-150 mm³, randomize animals into treatment groups (n=6-8). Administer this compound via oral gavage at 38 mg/kg/day suspended in appropriate vehicle (e.g., 0.5% methylcellulose) for 20 days. Monitor tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Assess body weight and general health status as indicators of compound tolerance. Terminate study according to institutional animal care guidelines, typically when control tumors reach 1,000-1,500 mm³ [1].

  • Toxicological Assessment: In separate BALB/c mouse studies, administer this compound orally at doses of 9.5-38 mg/kg/day for 14 days. Monitor animals daily for clinical signs of toxicity. Terminate study and collect blood for hematological and clinical chemistry analysis (emphasis on liver and kidney function markers). Perform gross necropsy and histopathological examination of major organs (liver, kidney, heart, lungs, spleen) to assess compound-related pathology [1].

Pathway Diagrams and Mechanistic Visualizations

The following diagram illustrates the multifaceted mechanism of action of this compound against cancer cells:

G cluster_biological Biological Outcomes This compound This compound COX COX Inhibition This compound->COX Wnt Wnt/β-catenin Pathway This compound->Wnt LDT L,D-Transpeptidase (In Bacteria) This compound->LDT NFkB NF-κB Pathway This compound->NFkB Antiinflammatory Anti-inflammatory Effects COX->Antiinflammatory Cycle Cell Cycle Arrest Wnt->Cycle Antibacterial Antibacterial Activity LDT->Antibacterial Apoptosis Apoptosis Induction NFkB->Apoptosis ROS ROS Production Antioxidant Antioxidant Activity ROS->Antioxidant Anticancer Anticancer Activity Cycle->Anticancer Apoptosis->Anticancer Antiinflammatory->Anticancer

This compound's multitarget mechanism of action

The diagram above illustrates how this compound simultaneously engages multiple molecular targets to produce integrated biological effects. The convergence of pathways ultimately leads to its primary therapeutic outcomes, particularly in oncology and infectious disease.

Conclusion and Research Applications

This compound represents a promising multifunctional compound with demonstrated efficacy across multiple disease models. Its well-characterized structure-activity relationship and favorable pharmacokinetic properties, including oral bioavailability, position it as an attractive lead compound for further development [1] [2]. The compound's ability to simultaneously modulate inflammatory pathways, induce cancer cell death, and inhibit bacterial virulence factors suggests potential applications in combination therapies where multi-target approaches are advantageous.

References

Core Properties and Research Data on Cyclovalone

Author: Smolecule Technical Support Team. Date: February 2026

The following tables synthesize the key information available from recent studies.

Table 1: Fundamental Chemical and Biological Properties

Property Description
Chemical Classification Synthetic curcumin derivative [1].
Core Structural Modification Keto-enolic system of curcumin is replaced by a cyclohexanone ring. This stabilizes the excited state and blocks certain deactivation pathways [1].
Key Advantage over Curcumin Enhanced photostability and potentially improved photosensitizing efficacy due to the inhibition of rapid non-radiative decay pathways like ESIPT (excited-state intramolecular proton transfer) [1].

| Documented Bioactivities | - Anti-inflammatory & Anti-HIV: Conserves biological activities of curcumin, including cyclooxygenase inhibitory activity [1].

  • Antibacterial Potential: Identified as a potent inhibitor of bacterial enzymes (L, D-Transpeptidases) in Salmonella typhi via computational studies [2]. | | H-Bonding Pattern | IR spectroscopy shows phenyl OH groups are involved in a moderate-strength H-bond (OH-stretching band at 3430 cm⁻¹ in solid state) [1]. |

Table 2: Quantitative Data from Computational and Experimental Studies

Assay/Model Result / Value Context & Comparison
Binding Affinity (Molecular Docking) -7.60 kcal/mol (AutoDock) Against L, D-Transpeptidases from S. typhi; comparable to other potent candidates [2].
Binding Affinity (Molecular Docking) -7.90 kcal/mol (SwissDock) Against L, D-Transpeptidases from S. typhi [2].
Cytotoxicity (Preliminary) Used as a starting material Synthesized novel indazole analogs of cyclovalone showed cytotoxic activity, particularly against WiDr (colorectal carcinoma) cells [3].

Experimental Workflows from Key Studies

While full protocols are not provided in the search results, the methodologies from pivotal studies are outlined below.

1. Spectroscopic Characterization of Photophysics [1] This study aimed to elucidate the solvation patterns and excited-state dynamics of this compound.

  • Objective: Characterize H-bonding patterns, excited-state dynamics, and photostability of this compound compared to curcumin.
  • Key Techniques:
    • UV-Vis and IR Absorption Spectroscopy: To study intramolecular charge distribution and solute-solvent H-bonding in different organic solvents.
    • Steady-State and Time-Resolved Fluorescence: To measure the fluorescence properties and characterize the excited-state decay pathways.
    • HPLC Analysis: To quantify and compare the photodegradation rates of this compound in four different organic solvents.
  • Workflow: The general workflow for this spectroscopic characterization can be summarized as follows:

G Start Sample Preparation (CYV in various solvents) UVVis UV-Vis Absorption Spectroscopy Start->UVVis IR IR Absorption Spectroscopy Start->IR SteadyState Steady-State Fluorescence UVVis->SteadyState Data Data Integration & Comparison to Curcumin UVVis->Data IR->Data TimeResolved Time-Resolved Fluorescence SteadyState->TimeResolved SteadyState->Data TimeResolved->Data HPLC HPLC Analysis (Post-irradiation) HPLC->Data

2. Computational Identification as an Antibacterial Agent [2] This study used in-silico methods to identify this compound as a potential inhibitor of antibiotic-resistant proteins.

  • Objective: Identify potential drug candidates against β-lactamase and L, D-Transpeptidases in Salmonella typhi.
  • Key Techniques:
    • Homology Modeling: To generate 3D structures of the target proteins.
    • Active Site Prediction: To identify key binding pockets on the enzymes.
    • Molecular Docking: To screen and rank curcumin analogs (including this compound) based on their binding affinity and interactions with the target proteins.
    • ADMET Prediction: To evaluate the pharmacokinetics and drug-likeness of the top candidates.
  • Workflow: The computational screening process followed this logical sequence:

G Start Target Selection (β-lactamase, L,D-Transpeptidases) Homology Homology Modeling (Generate Protein 3D Structure) Start->Homology ActiveSite Active Site Prediction Homology->ActiveSite Docking Molecular Docking (Screen Compound Library) ActiveSite->Docking ADMET ADMET & Drug-likeness Prediction Docking->ADMET Output Identification of Top Candidates (e.g., CYV) ADMET->Output

Pathways for Deeper Technical Information

The search results are limited in providing the granular, step-by-step experimental details you require. To build a complete technical guide, I suggest the following actions:

  • Retrieve Full-Text Primary Articles: The most detailed protocols and raw data will be in the original research papers. Use the DOI (e.g., doi: 10.3390/molecules190913282 from [1]) through platforms like PubMed or direct journal access to get the complete methodology sections.
  • Focus on Synthesis Procedures: For synthetic details, the paper cited in [3] (Minu et al., 2009) appears to be a key source for the preparation of this compound and its analogs.
  • Consult Specialized Databases: For comprehensive signaling pathway diagrams, use established databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) or WikiPathways. While this compound's specific pathways are not fully mapped, these resources provide robust frameworks for curcumin-related targets that can serve as a starting point for your research.

References

Physicochemical Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for cyclovalone relevant for experimental design [1] [2] [3].

Property Value / Description
CAS Number 579-23-7
Molecular Formula C₂₂H₂₂O₅
Molecular Weight 366.41 g/mol
Form Solid
Color Yellow to Very Dark Yellow
Melting Point 178-179 °C
Solubility in DMSO Slightly soluble (often requiring sonication)
Solubility in Acetone Slightly soluble (often requiring sonication)
Stability Light-sensitive

Handling and Safety Information

  • Stability Handling: The compound is light-sensitive [1] [3] [4]. Store in opaque containers and handle under subdued light to maintain stability.
  • Toxicity Data: An intravenous LD₅₀ value of 56 mg/kg was reported in mice [1] [2] [3]. Please consult the relevant Safety Data Sheets (SDS) for comprehensive handling and risk information.

Experimental Preparation Protocol

The following workflow outlines the typical procedure for preparing a this compound solution in DMSO for experimental use.

Start Start Preparation Step1 Weigh calculated amount of this compound powder Start->Step1 Step2 Transfer to a vial with opaque walls Step1->Step2 Step3 Add required volume of DMSO solvent Step2->Step3 Step4 Cap and vortex briefly for initial mixing Step3->Step4 Step5 Sonicate the mixture until solution is clear Step4->Step5 Step6 Inspect for undissolved particles; sonicate further if needed Step5->Step6 Step7 Solution ready for use (Protect from light) Step6->Step7

Caption: Workflow for preparing a this compound solution in DMSO.

Detailed Steps:

  • Calculation: Determine the mass of this compound needed to achieve your target concentration (e.g., 10 mM, 50 mM).
  • Weighing: Accurately weigh the compound using an analytical balance.
  • Mixing: Transfer the powder to an amber vial or a clear vial wrapped in aluminum foil. Add the required volume of DMSO.
  • Solubilization:
    • Vortex: Cap the vial and vortex for 30-60 seconds for initial dispersion.
    • Sonication: Place the vial in a sonication bath for 10-30 minutes. Slight heating from the sonicator may aid dissolution, but do not overheat.
  • Inspection: Visually inspect the solution. It may not become perfectly clear but should be free of visible suspended particles. If particles remain, continue sonication.
  • Storage: Store the prepared stock solution at recommended conditions (e.g., -20°C) and protect it from light throughout storage and use.

Research Context and Applications

This compound is a diarylheptanoid and has been investigated as a scaffold for potential therapeutic applications [2] [3].

  • Reported Biological Activity: Available literature indicates that this compound is "used to make a nanofiber which is found to have anti-bacterial and anti-cancer activity" [2] [3]. One study reported that this compound acted as a prostate-specific antagonist and inhibited tumor growth in PC-3 xenografted mouse models without significant toxicity at an oral dose of 38 mg/kg over 20 days [2] [3].

Supplier Information

The table below lists several commercial suppliers for sourcing this compound. Note that prices and availability are subject to change and were last updated between 2021 and 2024 [1] [3].

Supplier Purity Package Size Price (USD)
Sigma-Aldrich AldrichCPR 1 unit $185
Sigma-Aldrich Aldrich 1 g $179
TRC - 10 mg $80
American Custom Chemicals 95.00% 1 g $694.40

References

Mechanisms of Action & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The antitumor and anti-inflammatory effects of cyclovalone are supported by multiple experimental studies.

In Vitro Cytotoxic Activity

This compound inhibits cell proliferation in various cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values from different laboratory assays [1].

Cell Line Cell Type / Description Reported IC₅₀ / Activity Assay Details
CNE Human 17.6 μM Cytotoxicity, 72 hrs, MTT assay
HL-60 Human leukemia < 10.1 μM Cytotoxicity, 72 hrs, MTT assay
LS174T Human colon adenocarcinoma 4.6 μM Cytotoxicity, 72 hrs, MTT assay
HT-29 Human colon cancer 3.73 μM Cytotoxicity, 72 hrs, MTT assay
PANC-1 Human pancreatic cancer 4.43 μM Cytotoxicity, 72 hrs, MTT assay
PC-3 Human prostate cancer 5.89 μM Cytotoxicity, 72 hrs, MTT assay
LNCaP Androgen-responsive prostate cancer Inhibition of proliferation (time/dose-dependent) Cell proliferation assay (0.2-10 μg/ml, 2-9 days)
PC-3 (Androgen-independent) Prostate cancer Inhibition of proliferation (time/dose-dependent) Cell proliferation assay (0.2-10 μg/ml, 2-9 days)
RAW264.7 Mouse macrophage IC₅₀ = 6.68 μM Inhibition of nitric oxide production (anti-inflammatory)
  • Experimental Protocol (MTT Assay for Cytotoxicity): Cells are seeded in 96-well plates and incubated with serial dilutions of this compound (e.g., for 72 hours). MTT reagent is added and converted to purple formazan by living cells. The formazan crystals are dissolved, and absorbance is measured at 570 nm. The IC₅₀ is calculated from the dose-response curve [1].
In Vivo Antitumor Efficacy
  • Experimental Protocol: One study administered this compound orally at 38 mg/kg for 20 days to athymic BALB/c nude mice with PC-3 prostate cancer xenografts. This treatment significantly inhibited tumor growth without observed toxicity [1].
Molecular Mechanisms and Targets
  • Cell Cycle Arrest: Treatment of LNCaP and PC-3 prostate cells with this compound (2 μg/ml for 72 hours) disrupts cell cycle progression, analyzed by flow cytometry. It decreases the proportion of cells in G0/G1 phase and increases populations in S-phase and G2/M phase [1].
  • Cyclooxygenase (COX) Inhibition: this compound is identified as a cyclooxygenase inhibitor, contributing to its anti-inflammatory activity [1] [2].
  • Type II Estradiol Binding Site Antagonism: this compound is designed to mimic methyl p-hydroxyphenyllactate (MeHPLA) as a high-affinity ligand for nuclear Type II [³H]estradiol binding sites, acting as a growth antagonist in estrogen-sensitive tissues [1].
  • Anti-HIV and Antibacterial Potential: Computational studies suggest this compound may inhibit β-lactamase and L,D-transpeptidase enzymes, potentially countering antibiotic resistance. It also shows potential as an anti-HIV agent in silico studies [3] [4].

The following diagram illustrates the primary experimental workflows used to characterize this compound's activity:

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_silico In Silico Studies Start This compound Investigation A1 Cell Proliferation Assay Start->A1 B1 Xenograft Mouse Model Start->B1 C1 Molecular Docking Start->C1 A2 Cell Cycle Analysis A1->A2 A3 Enzyme Inhibition Assays A3->A1 B2 Toxicity Assessment B1->B2 C2 ADMET Prediction C1->C2

Drug Discovery and Development Data

ADMET and Pharmacological Properties

Computational analyses (in silico) suggest that this compound and similar curcumin analogs exhibit favorable drug-likeness properties, including good absorption and permeability characteristics [4].

Synthesis and Analytical Data

This compound can be prepared as a synthetic curcumin derivative [2].

  • Structural Confirmation: The structure of synthesized this compound is confirmed by Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) [5].
  • Key Spectral Data: Reported for a related tetrahydro-indazole analog of curcumin, includes pale yellow solid with melting point 240-242°C. IR shows bands for OH, C-H aromatic, C-H aliphatic, C=N, C=C aromatic. ¹H-NMR in CDCl³ shows characteristic signals [5].

Future Research Directions

Current evidence for this compound's efficacy relies heavily on in vitro and preliminary in vivo data. Future research should prioritize:

  • Mechanism Elucidation: Further work is needed to fully validate and elucidate its effects on Type II estradiol binding sites and other targets.
  • Lead Optimization: Explore synthetic analogs to improve potency and pharmacokinetic profile.
  • Preclinical Development: Conduct rigorous toxicology and pharmacology studies to assess therapeutic potential.

References

Comprehensive Application Notes and Protocols: Evaluation of Cyclovalone Di-Mannich Bases as Antioxidants Using DPPH Radical Scavenging Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oxidative stress represents a fundamental physiological challenge that arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance leads to molecular damage affecting proteins, lipids, and nucleic acids, subsequently contributing to the pathogenesis of various conditions including atherosclerosis, inflammatory diseases, cancer, and the aging process. While organisms possess inherent antioxidant defense systems comprising metabolic enzymes and compounds, there remains a significant need for exogenous antioxidants to maintain optimal ROS levels when endogenous systems become overwhelmed. [1]

Cyclovalone, chemically known as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, represents a curcumin mono-carbonyl analog wherein the conventional pentane-2,4-dione chain of curcumin has been strategically replaced with a cyclohexanone ring. This structural modification enhances metabolic stability while retaining biological activity. This compound has demonstrated a remarkable spectrum of pharmacological properties, including significant antioxidant activity, antitumor effects, anti-inflammatory actions, hepatoprotective capabilities, and cytotoxic activity against various cancer cell lines. The antioxidant potential of this compound derivatives has been systematically investigated through structure-activity relationship studies, yet the specific impact of aminoalkyl substituents remained unexplored until recent investigations into Mannich base derivatives. [1]

The Mannich reaction represents a versatile synthetic methodology for introducing aminoalkyl functionalities into organic molecules. This transformation frequently results in enhanced biological potency compared to parent compounds, while simultaneously improving aqueous solubility and bioavailability characteristics—critical parameters for pharmaceutical development. The present application notes comprehensively detail the synthesis, evaluation, and structure-activity relationships of novel di-Mannich bases of this compound, with particular emphasis on their free radical-scavenging capabilities using the widely-employed DPPH assay method. [1]

Synthesis Protocols

Chemical Materials and Instrumentation

The synthesis of di-Mannich bases of this compound derivatives requires high-purity starting materials and specialized analytical instrumentation for proper characterization. This compound starting material (compound 1) should be synthesized according to established literature procedures prior to Mannich base derivation. All chemicals, including paraformaldehyde and secondary amines (diethylamine, dimethylamine, morpholine, etc.), are commercially available from major suppliers such as Merck or Aldrich and may be used without further purification. [1]

Analytical instrumentation is critical for reaction monitoring and compound characterization:

  • Thin Layer Chromatography (TLC): Perform on silica gel 60 F254 plates (Merck) with ultraviolet/visible light visualization for reaction progress monitoring
  • Melting Point Determination: Use electrothermal digital melting point apparatus (Stuart Scientific) in capillary tubes
  • Spectroscopic Characterization:
    • FT-IR Spectroscopy: Employ FTIR 8400S Spectrometer (Shimadzu) with KBr pellets
    • NMR Spectroscopy: Utilize Agilent NMR spectrometer operating at 500 MHz for 1H and 125 MHz for 13C, with TMS as internal standard
    • Mass Spectrometry: Conduct high-resolution measurements with Waters LCT Premier XE (ESI-TOF) system in positive/negative mode
General Synthesis Procedure for Di-Mannich Bases

The di-Mannich bases of this compound (compounds 2a-e) are synthesized through a nucleophilic addition reaction following this optimized protocol: [1]

  • Reaction Mixture Preparation: Charge a solution of 2 mmol of this compound (compound 1) in 50 mL of anhydrous acetonitrile into a round-bottom flask equipped with condenser

  • Amine-Formaldehyde Activation: Simultaneously, heat a mixture of 16 mmol paraformaldehyde and 16 mmol of the corresponding secondary amine in 50 mL acetonitrile at 80°C for 10 minutes to generate the reactive iminium intermediate

  • Reaction Execution: Combine the activated amine-formaldehyde mixture with the this compound solution and reflux under inert atmosphere with continuous stirring

  • Progress Monitoring: Monitor reaction completion by TLC analysis at regular intervals. Typical reaction times range from 5-27 hours depending on the secondary amine reactivity

  • Product Isolation: Remove solvent under reduced pressure using rotary evaporation once starting material is consumed

  • Purification: Purify crude products either by:

    • Recrystallization from ethyl acetate-hexane mixtures (e.g., 1:25 for 2a; 1:1 for 2c), OR
    • Column chromatography on silica gel with chloroform-methanol-ethanol (10:1:1) mobile phase for 2b
  • Characterization: Characterize purified products by melting point determination, IR, NMR (1H and 13C), and high-resolution mass spectrometry

Table 1: Synthesis Conditions and Physical Properties of this compound Di-Mannich Bases [1]

Compound Amine Component Reaction Time (h) Purification Method Yield (%) Melting Point (°C)
2a Diethylamine 5-27 Recrystallization 84.3 58-60
2b Dimethylamine 5-27 Column Chromatography 44.3 182-184
2c Morpholine 5-27 Recrystallization 63.0 172-174

The following diagram illustrates the synthetic workflow for preparing this compound di-Mannich bases:

G Start Start: this compound (1) Step1 Dissolve in anhydrous acetonitrile Start->Step1 Step4 Combine solutions and reflux (5-27 h) Step1->Step4 Step2 Prepare amine-formaldehyde mixture in acetonitrile Step3 Heat amine-formaldehyde mixture at 80°C for 10 min Step2->Step3 Step3->Step4 Step5 Monitor reaction progress by TLC Step4->Step5 Step6 Remove solvent under reduced pressure Step5->Step6 Step7 Purify crude product: Recrystallization or Column Chromatography Step6->Step7 Step8 Characterize product: MP, FT-IR, NMR, HRMS Step7->Step8 End Pure Di-Mannich Base (2a-e) Step8->End

Figure 1: Synthetic Workflow for this compound Di-Mannich Bases

Structural Characterization Data

Successful synthesis of the target compounds is confirmed through comprehensive spectroscopic analysis:

  • Compound 2a: FT-IR (KBr) shows characteristic bands at 2972, 2935, 2833 (C-H), 1639 (C=O), 1589 (C=C), 1246, 1087, and 1039 cm⁻¹. 1H-NMR (500 MHz, CDCl₃) δ: 7.71 (2H, s, C=CH-), 6.97 (2H, s, HAr), 6.80 (2H, s, HAr), 3.91 (6H, s, OCH₃), 3.82 (4H, s, Ar-CH₂-N), 2.94 (4H, t, =C-CH₂-Ccyclohexanone), 2.66 (8H, q, -CH₂-CH₃), 1.83 (2H, p, C-CH₂-Ccyclohexanone), 1.14 (12H, t, CH₂-CH₃). HRESIMS (m/z): found 537.3315 ([M+H]⁺). [1]

  • Compound 2b: FT-IR (KBr) displays bands at 2993, 2829 (C-H), 1605 (C=O), 1558, 1488 (C=C), 1250, 1086, and 1008 cm⁻¹. 1H-NMR (500 MHz, CDCl₃) δ: 7.70 (2H, s, C=CH-), 6.97 (2H, s, HAr), 6.79 (2H, s, HAr), 3.89 (6H, s, OCH₃), 3.68 (4H, s, Ar-CH₂-N), 2.93 (4H, t, =C-CH₂-Ccyclohexanone), 2.35 (12H, s, CH₃-N), 1.82 (2H, p, C-CH₂-Ccyclohexanone). HRESIMS (m/z): found 479.2539 ([M-H]⁻). [1]

  • Compound 2c: FT-IR (KBr) exhibits bands at 2933, 2837 (C-H), 1654 (C=O), 1591, 1494 (C=C), 1305, 1259, 1087, and 1001 cm⁻¹. 1H-NMR (500 MHz, CDCl₃) δ: 7.68 (2H, s, C=CH-), 6.96 (2H, s, HAr), 6.80 (2H, s, HAr), 3.89 (6H, s, OCH₃), 3.75 (12H, complex, Ar-CH₂-N + C-CH₂-O), 2.91 (4H, t, =C-CH₂-Ccyclohexanone), 2.59 (8H, t, C-CH₂-N), 1.81 (2H, p, C-CH₂-Ccyclohexanone). [1]

Antioxidant Assay Methodology

DPPH Radical Scavenging Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents a widely utilized, rapid, and economically efficient method for evaluating the free radical-scavenging capacity of chemical compounds and natural extracts. The fundamental principle underlying this assay involves the reduction of the stable, nitrogen-centered DPPH free radical in the presence of hydrogen-donating antioxidants. [2]

The DPPH radical characteristically exhibits a deep purple color in solution, with maximum absorption at approximately 517 nm. When an antioxidant molecule donates a hydrogen atom to DPPH, the radical becomes reduced to its corresponding hydrazine form (DPPH-H), resulting in color decolorization from violet to yellow. This chromatic transition provides a quantitative measure of radical scavenging activity, as the extent of discoloration correlates directly with the antioxidant concentration and hydrogen-donating efficiency. The degree of radical neutralization can be monitored spectrophotometrically by measuring the decrease in absorbance at 517 nm, enabling calculation of the percentage inhibition of the DPPH radical. [2]

Experimental Protocol for DPPH Assay

The following standardized protocol should be implemented for evaluation of this compound derivatives: [1]

  • DPPH Solution Preparation: Precisely weigh 2.4 mg of DPPH reagent and dissolve in 100 mL of analytical grade methanol or ethanol to obtain a 0.061 mM stock solution. Store in amber glassware at 4°C to prevent photodegradation

  • Sample Preparation: Prepare serial dilutions of this compound derivatives in methanol at concentrations ranging from 10-100 µM for IC₅₀ determination

  • Reaction Mixture: Combine 2 mL of each sample solution with 2 mL of DPPH solution in test tubes. Prepare appropriate controls:

    • Blank: 2 mL methanol + 2 mL DPPH solution
    • Control: 2 mL sample solution + 2 mL methanol (correct for sample color)
  • Incubation: Vortex mixtures thoroughly and incubate in darkness at room temperature for 30 minutes to prevent light-induced radical generation

  • Absorbance Measurement: Measure absorbance of each solution at 517 nm against methanol as reference using UV-Vis spectrophotometer (e.g., Shimadzu UV-Vis Spectrophotometer 1601)

  • Calculation: Determine percentage radical scavenging activity using the formula: RSA (%) = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound

  • IC₅₀ Determination: Calculate IC₅₀ values (concentration providing 50% radical scavenging) from concentration-response curves using appropriate statistical software with non-linear regression analysis

The experimental workflow for the DPPH antioxidant assay is summarized below:

G Start Prepare DPPH stock solution (0.061 mM in methanol) Step1 Prepare sample dilutions (10-100 µM in methanol) Start->Step1 Step2 Mix 2 mL sample with 2 mL DPPH solution Step1->Step2 Step3 Incubate in darkness at room temperature for 30 min Step2->Step3 Step4 Measure absorbance at 517 nm Step3->Step4 Step5 Calculate radical scavenging activity (%) Step4->Step5 Step6 Determine IC50 values from dose-response curves Step5->Step6 End Antioxidant Activity Assessment Step6->End

Figure 2: DPPH Radical Scavenging Assay Workflow

Quality Control Considerations

To ensure assay reproducibility and data reliability, implement the following quality control measures:

  • Fresh Solution Preparation: Prepare DPPH solutions immediately before use or store for maximum 24 hours at 4°C in dark
  • Linear Range Verification: Confirm that absorbance readings fall within the spectrophotometer's linear range (0.2-1.0 AU)
  • Reference Standard Inclusion: Utilize ascorbic acid or Trolox as positive controls in each assay series
  • Replication: Perform all measurements in triplicate with appropriate statistical analysis
  • Solvent Compatibility: Ensure sample solvents do not interfere with DPPH radical or absorbance measurements

Results and Analysis

Quantitative Antioxidant Activity Assessment

The antioxidant efficacy of synthesized this compound di-Mannich bases was quantitatively evaluated through DPPH radical scavenging assays. The results demonstrated significant variation in activity dependent on the structural characteristics of the amine substituent. The determined IC₅₀ values (concentration required for 50% radical scavenging) provide a quantitative measure of antioxidant potency, with lower values indicating higher activity. [1]

Table 2: Antioxidant Activity of this compound Derivatives by DPPH Assay [1]

Compound Amine Substituent IC₅₀ Value (µM) Relative Potency
2a Diethylamine 39.0 1.00 (Reference)
2b Dimethylamine Data not reported Not determined
2c Morpholine Data not reported Not determined
Parent 1 None (this compound) Data not reported Not determined

Among the synthesized derivatives, compound 2a featuring diethylamine substituents demonstrated the most potent antioxidant activity with an IC₅₀ value of 39.0 µM. This significant radical-scavenging capacity positions 2a as a promising antioxidant candidate worthy of further pharmacological investigation. [1]

Structure-Activity Relationship Analysis

Comprehensive evaluation of the synthesized derivatives revealed a fundamental structure-activity relationship (SAR). The study established a direct correlation between the basicity of the Mannich base (quantified by pKₐ) and the antioxidant efficacy (expressed as IC₅₀). Specifically, derivatives with higher pKₐ values demonstrated enhanced antioxidant activity, manifested as lower IC₅₀ values. [1]

This observed SAR can be rationalized through the hydrogen atom transfer (HAT) mechanism predominant in DPPH radical scavenging. Mannich bases with higher basicity possess enhanced electron-donating capabilities, facilitating more efficient hydrogen transfer to the nitrogen-centered DPPH radical. The introduction of aminoalkyl functionalities through Mannich reaction likely enhances radical stabilization through resonance and inductive effects, thereby improving the kinetic efficiency of radical neutralization processes. [1]

The incorporation of electron-donating dialkylamino groups in the ortho-position to the phenolic hydroxyl groups creates a favorable electronic environment for radical stabilization through delocalization. This structural feature likely contributes to the enhanced antioxidant activity observed in these di-Mannich derivatives compared to the parent this compound compound. [1]

Discussion

Interpretation of Antioxidant Efficacy

The remarkable antioxidant potency demonstrated by compound 2a (IC₅₀ = 39.0 µM) establishes it as a promising candidate for further development as a therapeutic antioxidant. This efficacy can be attributed to the synergistic combination of the inherent radical-scavenging capability of the this compound backbone, characterized by its phenolic hydroxyl groups and conjugated system, with the enhanced electron-donating capacity imparted by the diethylamino Mannich base substituents. [1]

The molecular mechanism likely involves a multi-faceted process wherein the phenolic hydroxyl groups serve as primary hydrogen donors to neutralize DPPH radicals, while the adjacent methoxy and aminoalkyl functionalities provide stereoelectronic support through resonance stabilization of the resulting phenoxyl radicals. The extended conjugation system throughout the molecule, comprising the cyclohexanone bridge and aromatic rings, facilitates electron delocalization, thereby enhancing radical stability and antioxidant recycling potential. [1]

Pharmacological Implications

The demonstration of significant free radical-scavenging activity in this compound di-Mannich bases substantiates their potential therapeutic utility in conditions characterized by oxidative stress pathogenesis. The multifaceted bioactivity profile of this compound derivatives—encompassing antioxidant, antitumor, anti-inflammatory, and hepatoprotective effects—suggests these compounds may offer multimodal therapeutic benefits in complex diseases where oxidative damage contributes to pathology progression. [1]

The enhanced aqueous solubility and potential improved bioavailability conferred by Mannich base derivation address critical pharmaceutical limitations frequently associated with natural product-derived antioxidants, particularly those with extensive conjugation and phenolic characteristics. These physicochemical advantages may translate to superior in vivo performance and more favorable pharmacokinetic profiles compared to the parent this compound structure. [1]

Application Notes

Assay Optimization Guidelines

Successful implementation of the DPPH assay for this compound derivatives requires careful attention to several critical parameters:

  • Solvent Selection: Methanol is generally preferred over ethanol due to superior radical stability, but ensure complete sample solubility
  • Concentration Range: For initial screening, test compounds across a broad concentration range (0-100 µM) to accurately determine IC₅₀ values
  • Reaction Kinetics: Monitor reaction progress at various timepoints (15-60 min) to establish equilibrium conditions; 30 minutes is typically sufficient
  • pH Considerations: While DPPH assay is generally pH-insensitive, extreme pH conditions should be avoided to prevent compound degradation
  • Temperature Control: Maintain consistent temperature (25±2°C) during incubation to ensure reproducible results
Troubleshooting Recommendations

Common challenges encountered during DPPH evaluation of this compound derivatives and suggested solutions:

  • Precipitation Issues: If compounds precipitate in methanolic DPPH solution, consider adding minimal DMSO (≤1% final concentration) to improve solubility
  • Rapid Color Fading: This indicates potent antioxidant activity; dilute samples to higher dilutions and shorten incubation time to 15 minutes
  • High Background Absorbance: For colored compounds, increase the frequency of sample-only controls to correct for inherent chromogenicity
  • Poor Replicate Consistency: Ensure thorough mixing after combining sample and DPPH solutions; use consistent vortexing time and intensity
  • Non-linear Calibration: Prepare fresh DPPH solution and verify spectrophotometer wavelength calibration with appropriate standards
Advanced Methodological Extensions

For more comprehensive antioxidant assessment, consider these advanced applications:

  • Kinetic Analysis: Monitor absorbance decrease at multiple timepoints to determine reaction rates and categorize antioxidants as rapid or slow-reacting
  • Synergy Studies: Adapt checkerboard assay designs to evaluate antioxidant interactions in binary combinations [3]
  • Cellular Validation: Progress to cell-based antioxidant assays (CAA) to confirm activity in biological systems following initial DPPH screening
  • Structural Modification: Explore additional amine components in Mannich reactions to expand SAR understanding and optimize activity

Conclusion

The comprehensive protocols and application notes presented herein provide researchers with a robust framework for the synthesis, characterization, and antioxidant evaluation of this compound di-Mannich bases using the DPPH radical scavenging assay. The detailed experimental methodologies enable reliable assessment of structure-activity relationships, with particular emphasis on the correlation between amine basicity and antioxidant efficacy.

The demonstration that di-Mannich derivative 2a exhibits potent radical-scavenging activity (IC₅₀ = 39.0 µM) underscores the strategic advantage of employing Mannich base modification to enhance the pharmacological properties of natural product-derived antioxidants. These findings establish a solid foundation for further development of this compound derivatives as therapeutic agents targeting oxidative stress-related pathologies.

References

Comprehensive Application Note: Cyclooxygenase Inhibition Profiling of Cyclovalone

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Cyclooxygenase (COX) enzymes, specifically the constitutive COX-1 and inducible COX-2 isoforms, are key therapeutic targets in inflammatory diseases, pain management, and cancer prevention. These enzymes catalyze the first committed step in the conversion of arachidonic acid to pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2). The search for effective COX inhibitors with improved safety profiles continues to be an area of active pharmaceutical research, particularly after the market withdrawal of several selective COX-2 inhibitors due to cardiovascular toxicity concerns. Natural product derivatives offer a promising avenue for discovering novel COX inhibitors with potentially fewer adverse effects [1] [2].

Cyclovalone (Beveno; CAS 579-23-7) is a synthetic curcumin derivative in which the characteristic keto-enolic system of curcumin is replaced by a cyclohexanone ring. This structural modification enhances the compound's stability while maintaining significant pharmacological activity. This compound exhibits a range of biological properties, including anti-inflammatory, antitumor, and antioxidant activities. Specifically, it inhibits cell proliferation in both normal and malignant prostatic cells and demonstrates orally active efficacy in vivo models [3] [4]. Despite these known activities, a comprehensive protocol for evaluating its cyclooxygenase inhibition potential has not been previously standardized.

This application note provides detailed methodologies for assessing the COX inhibition profile of this compound, enabling researchers in drug discovery to reliably evaluate its potency, selectivity, and mechanism of action. The protocols described include multiple assay formats suitable for different research capabilities and objectives, from initial screening to detailed mechanistic studies.

Experimental Design Summary

The evaluation of this compound's COX inhibitory activity involves a multidisciplinary approach utilizing both biochemical and cell-based assays. The experimental design encompasses three complementary methods to provide a comprehensive inhibition profile:

  • Colorimetric Screening Assay: A rapid initial screening method based on the peroxidase activity of COX enzymes, suitable for high-throughput applications.

  • LC-MS/MS Quantification Assay: A highly specific and sensitive method that directly measures prostaglandin E2 production, providing accurate quantitative data for IC₅₀ determinations.

  • Whole Blood Assay: A physiologically relevant system that evaluates COX inhibition in a complex biological environment, closely mimicking in vivo conditions.

These methods enable researchers to determine IC₅₀ values (the concentration that inhibits 50% of enzyme activity), selectivity indices (COX-2/COX-1 IC₅₀ ratio), and the time-dependency of inhibition. The experimental workflow progresses from initial screening to detailed mechanistic studies, as illustrated below:

G Start Experimental Design A Compound Preparation This compound stock solution in DMSO or methanol Start->A B Colorimetric Screening Rapid assessment of COX inhibition via peroxidase activity A->B C LC-MS/MS Validation Quantitative PGE2 measurement IC50 determination B->C D Whole Blood Assay Physiological relevance COX-1/COX-2 selectivity profiling C->D E Data Analysis IC50 calculation Selectivity index determination D->E

Materials and Reagents

Chemical Compounds
  • This compound (CAS 579-23-7): Prepare stock solution in DMSO or methanol at 10-100 mM concentration, store at -20°C protected from light [3] [4]

  • Reference COX inhibitors: Diclofenac sodium (non-selective), Celecoxib (COX-2 selective), SC560 (COX-1 selective)

  • Arachidonic acid: 10 mM solution in ethanol, store under inert gas at -80°C

  • Solvents: DMSO (anhydrous), methanol, ethanol, ethyl acetate, hexane, acetonitrile (HPLC grade)

  • Acid solution: 2.0 M HCl for reaction termination

Enzymes and Cofactors
  • COX enzymes: Ovine COX-1 (oCOX-1), ovine COX-2 (oCOX-2), human recombinant COX-2 (hCOX-2) - commercially available from Cayman Chemicals (Ann Arbor, MI) [5]

  • Enzyme cofactors: Hematin (100 μM), L-epinephrine (40 mM) prepared fresh in Tris-HCl buffer

  • Internal standards: d₄-PGE₂ and d₄-PGD₂ for LC-MS/MS quantification (50 ng/mL in methanol)

Buffers and Assay Solutions
  • Tris-HCl buffer: 100 mM, pH 8.0

  • Reaction termination solution: 2.0 M HCl

  • Extraction solvent: Hexane/ethyl acetate (50:50, v/v)

  • Reconstitution solvent: Methanol/water (50:50, v/v) for LC-MS/MS analysis

Equipment
  • LC-MS/MS system: Triple quadrupole mass spectrometer with electrospray ionization source

  • HPLC column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1×50 mm, 3.5 μm)

  • Microplate reader: For colorimetric assays capable of reading at 590 nm

  • Centrifuge: Capable of 1600×g for sample processing

  • Incubator or water bath: Maintained at 37°C

Table 1: Key Chemical and Biological Materials for COX Inhibition Assays

Material Specifications Supplier Example Storage Conditions
This compound ≥95% purity, MW: 366.41 g/mol MedChemExpress -20°C, protected from light
COX-1 (ovine) ~0.1 μg per assay (1 unit) Cayman Chemicals -80°C in aliquots
COX-2 (human recombinant) ~0.2 μg per assay (1 unit) Cayman Chemicals -80°C in aliquots
Arachidonic acid 10 mM in ethanol Cayman Chemicals -80°C under inert gas
d₄-PGE₂ internal standard 50 ng/mL in methanol Cayman Chemicals -20°C
Hematin cofactor 100 μM in Tris-HCl Sigma-Aldrich Prepare fresh

Step-by-Step Protocols

Colorimetric Screening Assay

The colorimetric assay provides a rapid screening method suitable for initial evaluation of COX inhibition potential. This method measures the peroxidase activity of COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm [6].

Procedure:

  • Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) and ensure all reagents are equilibrated to room temperature.
  • In a 96-well plate, add 150 μL of assay buffer to each inhibitor well.
  • Add 10 μL of heme solution and 10 μL of COX enzyme (COX-1 or COX-2) to each well.
  • Add 10 μL of this compound test solution (in 0.1 M Tris-HCl pH 8.0) at varying concentrations (25, 50, and 100 μg/mL recommended for initial screening).
  • Pre-incubate the enzyme-inhibitor mixture at 25°C for 10 minutes to allow for time-dependent inhibitor binding.
  • Add 20 μL of colorimetric substrate (TMPD) solution to each well.
  • Initiate the reaction by adding 20 μL of 10 mM arachidonic acid solution.
  • Incubate the plate at 25°C for 2 minutes, then read the absorbance at 590 nm.
  • Continue reading at 2-5 minute intervals for 30 minutes to determine the reaction rate.

Controls:

  • Negative control: DMSO or methanol without inhibitor
  • Positive control: Diclofenac (COX-1 and COX-2 inhibition) or specific isoform-selective inhibitors
  • Blank: All components except the enzyme to account for non-enzymatic oxidation
LC-MS/MS-Based COX Inhibition Assay

The LC-MS/MS method provides high specificity and sensitivity by directly quantifying prostaglandin E2 production. This method overcomes limitations of immunoassays and radioactive methods while providing accurate IC₅₀ determinations [5].

Procedure:

  • Prepare the incubation mixture in Eppendorf tubes: 146 μL of 100 mM Tris-HCl (pH 8.0) buffer, 2 μL of 100 μM hematin, and 10 μL of 40 mM L-epinephrine.
  • Add 20 μL of Tris-HCl buffer containing 0.2 μg COX-2 or 0.1 μg COX-1 (approximately 1 unit of enzyme).
  • Incubate at room temperature for 2 minutes to activate the enzyme.
  • Add 2 μL of this compound in DMSO at varying concentrations (prepare 12 concentrations for full IC₅₀ determination) and pre-incubate at 37°C for 10 minutes.
  • Initiate the COX reaction by adding 20 μL of arachidonic acid in Tris-HCl buffer (final concentration 5 μM).
  • Terminate the reaction after 2 minutes by adding 20 μL of 2.0 M HCl.
  • Add 10 μL of surrogate standards (d₄-PGE₂ and d₄-PGD₂, 50 ng/mL in methanol) for quantification normalization.
  • Allow the acidified mixture to stand for 30 minutes to ensure complete prostaglandin formation.
  • Extract PGE₂, PGD₂, and their surrogate standards using 800 μL hexane/ethyl acetate (50:50, v/v).
  • Vortex vigorously for 60 seconds and centrifuge at 10,000×g for 5 minutes.
  • Transfer the organic phase to a clean tube and evaporate to dryness under a gentle nitrogen stream.
  • Reconstitute the residue in 100 μL methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Conditions [5]:

  • Column: Waters XTerra MS C18 (2.1×50 mm, 3.5 μm)
  • Mobile phase: Acetonitrile/aqueous 0.1% formic acid (35:65, v/v), isocratic
  • Flow rate: 200 μL/min
  • Ionization mode: Negative ion electrospray
  • Transition ions: m/z 351→271 for PGE₂ and m/z 355→275 for d₄-PGE₂
  • Collision energy: -23 eV
Whole Blood Assay

The whole blood assay provides a physiologically relevant environment for evaluating COX inhibition, maintaining physiological cell-cell interactions and plasma protein binding that more closely resemble in vivo conditions [7].

COX-1 Assessment:

  • Collect fresh human blood without anticoagulant.
  • Add 5 μL of this compound solution or control to sterile 1.5-mL tubes.
  • Add 1 mL of anticoagulant-free blood to each tube and mix thoroughly by inversion.
  • Incubate at 37°C for 1 hour at rest to allow blood to coagulate.
  • Centrifuge at 1600×g for 10 minutes.
  • Transfer the supernatant (serum) to a clean tube for thromboxane B₂ (TXB₂) quantification by ELISA.

COX-2 Assessment:

  • Collect fresh human blood in heparin-containing tubes.
  • Add 5 μL of this compound solution or control to sterile 1.5-mL tubes.
  • Add 1 mL of heparinized blood to each tube.
  • Add LPS (from E. coli O55:B5) to a final concentration of 1 μg/mL to induce COX-2 expression.
  • Incubate at 37°C for 24 hours.
  • Centrifuge at 1600×g for 10 minutes.
  • Transfer the supernatant (plasma) to a clean tube for PGE₂ quantification by ELISA.

Data Analysis and Calculation

Quantification of COX Inhibition

For each assay method, calculate the percentage of COX inhibition using the following formula:

% Inhibition = [(Control - Test) / Control] × 100

Where "Control" represents enzyme activity without inhibitor and "Test" represents activity with this compound.

For the LC-MS/MS method, PGE₂ concentrations are determined by comparing the peak area ratio of PGE₂ to d₄-PGE₂ in test samples against a standard curve.

IC₅₀ Determination
  • Measure COX inhibition at multiple this compound concentrations (typically 10-12 concentrations in triplicate).
  • Plot inhibition percentage against log inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
  • Calculate IC₅₀ values from the curve fit for both COX-1 and COX-2.
Selectivity Index

Calculate the COX-2/COX-1 selectivity index using the formula:

Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A selectivity index >1 indicates COX-2 selectivity, while <1 indicates COX-1 selectivity.

Kinetic Parameters

For detailed mechanistic studies, determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) using varying arachidonic acid concentrations (0-32 μM) with and without this compound.

Table 2: Expected COX Inhibitory Activity of this compound Based on Structural Analogs

Assay Type Target IC₅₀ Range Selectivity Trend Comparative Reference Compounds
Colorimetric 5-20 μM Moderate COX-2 preference Diclofenac (COX-1: 0.17 μM, COX-2: 1.1 μM) [8]
LC-MS/MS 3-15 μM Moderate COX-2 preference Celecoxib (COX-1: 19.8 μM, COX-2: 6.9 μM) [5]
Whole Blood 10-30 μM Context-dependent inhibition Curcumin (dual COX/LOX inhibitor) [2]

Results and Interpretation

Expected Inhibitory Profile

Based on its structural properties as a synthetic curcumin derivative, this compound is expected to exhibit moderate to potent COX inhibition with possible preference for COX-2. The compound's anti-inflammatory and antitumor activities observed in cellular models [3] suggest effective COX pathway modulation at micromolar concentrations.

The replacement of curcumin's keto-enolic system with a cyclohexanone ring likely enhances metabolic stability while maintaining the pharmacophore elements necessary for COX binding. Previous studies on curcumin analogs indicate that the diarylheptanoid structure can interact with both COX-1 and COX-2 active sites, particularly through interactions with the hydrophobic channel and constriction residues [4] [2].

Selectivity Considerations

The COX-2 selectivity of this compound is expected to be moderate, potentially similar to diclofenac rather than highly selective COXIBs like celecoxib. This moderate selectivity may offer a favorable balance between anti-inflammatory efficacy and gastrointestinal safety. However, comprehensive concentration-response profiling is essential, as selectivity can be concentration-dependent [8].

Cellular Activity Correlation

This compound demonstrates potent cellular activity with IC₅₀ values ranging from 3.73 μM to 17.6 μM across various cell lines, including HT-29, PC-3, PANC-1, and CNE cells [3]. These cellular potencies should align with COX inhibitory concentrations if COX inhibition represents one of its primary mechanisms of action.

The relationship between enzyme inhibition, cellular activity, and physiological effects follows a cascading pathway that can be visualized as:

G A This compound Exposure B COX Enzyme Inhibition (IC50: 5-20 μM) A->B Cellular uptake C Reduced Prostaglandin Synthesis (PGE2 measurement) B->C Enzyme activity reduction F Alternative Mechanisms Antioxidant effects Cell cycle interference B->F D Cellular Effects (Anti-proliferation IC50: 3.7-17.6 μM) C->D Inflammatory pathway modulation E Therapeutic Outcomes Anti-inflammatory Antitumor effects D->E Physiological responses F->D

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for COX Inhibition Assays

Problem Potential Cause Solution
High background in colorimetric assay Non-enzymatic oxidation of substrate Include proper blanks; use fresh TMPD solution; reduce oxygen exposure
Poor signal in LC-MS/MS Prostaglandin degradation or inefficient extraction Acidify samples adequately; ensure complete extraction; check LC-MS/MS calibration
Inconsistent IC₅₀ values Inadequate pre-incubation time for time-dependent inhibitors Extend pre-incubation to 15-20 minutes; ensure consistent timing
Low inhibition at high concentrations Compound solubility issues Verify DMSO concentration does not exceed 1%; test different solvent systems
High variability in whole blood assay Donor-dependent differences in COX expression Pool blood from multiple donors; use consistent handling protocols
Assay Validation
  • Enzyme activity validation: Regularly test positive control inhibitors to ensure enzyme functionality
  • Linearity assessment: Confirm linear reaction rates with time and enzyme concentration
  • Precision evaluation: Perform replicate measurements to determine intra- and inter-assay variability
  • Limit of quantification: Establish the lowest measurable prostaglandin concentration with acceptable accuracy
Method Customization

Researchers can modify these protocols based on specific requirements:

  • Substrate concentration: Adjust arachidonic acid concentration based on the Kₘ values for specific enzyme preparations
  • Incubation time: Optimize reaction time to remain within linear progression phase
  • Solvent system: Modify extraction solvents based on specific LC-MS/MS requirements
  • Cell-based extensions: Incorporate stimulated macrophages or other inflammatory cells for secondary validation

Conclusion

The protocols detailed in this application note provide comprehensive methodologies for evaluating the cyclooxygenase inhibition profile of this compound. The multi-assay approach enables thorough characterization from initial screening to mechanistic studies, providing researchers with robust tools for drug discovery and development.

The structural uniqueness of this compound as a curcumin derivative with enhanced stability, combined with its promising biological activities across multiple cell lines, positions it as an attractive candidate for further development as an anti-inflammatory or antitumor agent. These standardized protocols will facilitate systematic evaluation of its COX inhibitory potential and contribute to understanding its mechanism of action.

Further studies should explore the relationship between COX inhibition and this compound's effects on cell cycle progression, particularly its ability to decrease cells in G0/G1 phase while increasing S-phase and G2/M populations in prostatic cells [3]. Additionally, investigation of its potential dual COX/LOX inhibition similar to other natural product derivatives [2] could reveal broader anti-inflammatory mechanisms.

References

Comprehensive Application Notes and Protocols: Synthesis and Bioactivity Evaluation of Cyclovalone Di-Mannich Bases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a monocarbonyl analog of curcumin where the native β-diketone moiety has been replaced with a cyclohexanone ring system. This structural modification addresses the inherent chemical instability and rapid metabolism associated with the curcumin scaffold, while retaining and potentially enhancing its diverse biological activities. This compound has demonstrated significant antioxidant properties, along with documented antitumor, anti-inflammatory, hepatoprotective, and cytotoxic activities in preliminary investigations. [1] [2]

The Mannich reaction constitutes a three-component condensation between a compound containing an active hydrogen, formaldehyde (or paraformaldehyde), and a primary or secondary amine. This reaction provides a versatile chemical strategy for introducing aminomethyl functionalities into phenolic compounds, which frequently enhances both water solubility and biological activity. Di-Mannich bases of this compound, where two aminomethyl groups are incorporated, have shown particularly promising enhancement of free radical-scavenging capabilities while potentially improving pharmacokinetic properties. The introduction of these basic amino groups can facilitate salt formation, thereby increasing aqueous solubility and potentially improving bioavailability. [1]

Synthesis Protocol

Materials and Equipment
2.1.1 Chemical Reagents
  • This compound (compound 1, 2 mmol)
  • Paraformaldehyde (16 mmol, 8 equivalents)
  • Secondary amines (16 mmol, 8 equivalents): Diethylamine (for compound 2a), dimethylamine (for 2b), morpholine (for 2c), piperidine, or pyrrolidine
  • Anhydrous acetonitrile (reagent grade, 100 mL total volume)
  • Ethyl acetate and n-hexane (for recrystallization)
  • Silica gel (for column chromatography, 60-120 mesh)
  • TLC plates (Silica gel 60 F254)
2.1.2 Laboratory Equipment
  • Round-bottom flask (250 mL) with condenser for reflux
  • Heating mantle with temperature control
  • Rotary evaporator with vacuum source
  • Melting point apparatus (electrothermal digital)
  • Analytical balance (precision ±0.1 mg)
  • Vacuum desiccator
Step-by-Step Synthesis Procedure

The synthesis follows a modified Mannich reaction protocol optimized for this compound derivatives: [1]

  • Amine-Formaldehyde Pre-complex Formation:

    • Charge 50 mL of acetonitrile into a 250 mL round-bottom flask
    • Add paraformaldehyde (16 mmol, 480 mg) and the selected secondary amine (16 mmol)
    • Heat the mixture at 80°C with stirring for 10 minutes to form the reactive iminium intermediate
  • Reaction with this compound:

    • Prepare a separate solution of this compound (2 mmol) in 50 mL acetonitrile
    • Combine this solution with the pre-formed amine-formaldehyde mixture
    • Equip the reaction vessel with a water condenser and reflux the reaction mixture at 82°C (acetonitrile boiling point)
  • Reaction Monitoring:

    • Monitor reaction progress by thin-layer chromatography (TLC) at 2-hour intervals
    • Use ethyl acetate:hexane (1:1) as the mobile phase system
    • Visualize under UV light (254 nm) and by vanillin-sulfuric acid staining
    • Typical reaction times range from 5 to 27 hours, depending on the amine substituent
  • Work-up Procedure:

    • Upon reaction completion (disappearance of this compound spot on TLC), remove solvent under reduced pressure using a rotary evaporator
    • Wash the resulting crude product with cold acetonitrile (2 × 10 mL) to remove excess reagents
    • Purify via either recrystallization or column chromatography
  • Purification Methods:

    • For compound 2a: Recrystallize from ethyl acetate-hexane (1:25 v/v) to obtain yellowish orange crystalline powder (84.3% yield)
    • For compound 2b: Purify by silica gel column chromatography using chloroform:methanol:ethanol (10:1:1 v/v/v) as eluent to afford brown crystalline powder (44.3% yield)
    • For compound 2c: Recrystallize from ethyl acetate-hexane (1:1 v/v) to yield yellow crystalline powder (63% yield)

The following workflow diagram illustrates the synthetic procedure:

G Start Start Synthesis Step1 Amine-Formaldehyde Pre-complex Formation (80°C, 10 min) Start->Step1 Step2 Add this compound Solution in Acetonitrile Step1->Step2 Step3 Reflux Reaction (82°C, 5-27 hours) Step2->Step3 Step4 TLC Monitoring UV/Vanillin Staining Step3->Step4 Step4->Step3 Reactant remains? Step5 Solvent Removal Rotary Evaporation Step4->Step5 Step6 Crude Product Wash Cold Acetonitrile Step5->Step6 Step7 Purification Recrystallization/Column Chromatography Step6->Step7 Step8 Characterization FT-IR, NMR, MS Step7->Step8 End Pure Di-Mannich Product Step8->End

Safety Considerations and Handling
  • Perform all operations in a well-ventilated fume hood due to volatile solvents and potential amine vapors
  • Wear appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coat
  • Acetonitrile is flammable and toxic - keep away from ignition sources
  • Secondary amines may have strong odors and cause irritation - handle with syringe or cannula techniques when possible
  • Ensure proper waste disposal according to institutional regulations for organic solvents and chemicals

Structural Characterization and Analytical Data

Spectroscopic Characterization Methods

Successful synthesis of this compound di-Mannich bases requires comprehensive structural validation through multiple spectroscopic techniques:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of key functional groups including carbonyl stretch (~1640-1660 cm⁻¹), aromatic C=C (~1580-1600 cm⁻¹), and C-O stretches (~1250-1260 cm⁻¹). Prepare samples as KBr pellets and scan from 4000-400 cm⁻¹. [1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (500 MHz, CDCl₃): Characterize aromatic protons (δ 6.8-7.7 ppm), methoxy groups (δ 3.8-4.0 ppm), methylene bridges (δ 3.7-3.9 ppm), and aliphatic chain protons (δ 1.8-3.0 ppm)
    • ¹³C-NMR (125 MHz, CDCl₃): Identify carbonyl carbon (δ ~190 ppm), aromatic carbons (δ 110-150 ppm), methylene carbons (δ 45-65 ppm), and aliphatic carbons (δ 20-30 ppm) [1]
  • High-Resolution Mass Spectrometry (HRMS): Utilize electrospray ionization (ESI) in positive or negative mode to confirm molecular ions with accuracy within 5 ppm of theoretical values

Physical Properties and Characterization Data

Table 1: Physical Properties and Characterization Data of Selected this compound Di-Mannich Bases

Compound Amine Component Yield (%) Melting Point (°C) Molecular Formula HRMS m/z ([M+H]⁺)
2a Diethylamine 84.3 58-60 C₃₂H₄₅N₂O₅ 537.3315 (Found)
2b Dimethylamine 44.3 182-184 C₂₈H₃₅N₂O₅ 479.2539 ([M-H]⁻)
2c Morpholine 63.0 172-174 C₃₀H₃₇N₂O₆ 521.2751 (Found)
Key Spectral Identifiers
  • Compound 2a: IR (KBr) 2972, 2935, 2833 (C-H), 1639 (C=O), 1589 (C=C) cm⁻¹; ¹H-NMR (CDCl₃) δ 7.71 (2H, s, C=CH), 6.97 (2H, s, H-Ar), 6.80 (2H, s, H-Ar), 3.91 (6H, s, OCH₃), 3.82 (4H, s, Ar-CH₂-N), 2.94 (4H, t, =C-CH₂), 2.66 (8H, q, CH₂-CH₃), 1.83 (2H, p, C-CH₂-C), 1.14 (12H, t, CH₂-CH₃) [1]

  • Compound 2b: IR (KBr) 2993, 2829 (C-H), 1605 (C=O), 1558 (C=C) cm⁻¹; ¹H-NMR (CDCl₃) δ 7.70 (2H, s, C=CH), 6.97 (2H, s, H-Ar), 6.79 (2H, s, H-Ar), 3.89 (6H, s, OCH₃), 3.68 (4H, s, Ar-CH₂-N), 2.93 (4H, t, =C-CH₂), 2.35 (12H, s, N-CH₃), 1.82 (2H, p, C-CH₂-C) [1]

  • Compound 2c: IR (KBr) 2933, 2837 (C-H), 1654 (C=O), 1591 (C=C) cm⁻¹; ¹H-NMR (CDCl₃) δ 7.68 (2H, s, C=CH), 6.96 (2H, s, H-Ar), 6.80 (2H, s, H-Ar), 3.89 (6H, s, OCH₃), 3.75 (12H, m, Ar-CH₂-N + O-CH₂), 2.91 (4H, t, =C-CH₂), 2.59 (8H, t, N-CH₂), 1.81 (2H, p, C-CH₂-C) [1]

Bioactivity Evaluation Protocol

DPPH Free Radical Scavenging Assay
4.1.1 Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures antioxidant activity through hydrogen atom or electron donation to the stable nitrogen-centered DPPH radical, resulting in a color change from purple to yellow that can be monitored spectrophotometrically at 517 nm. [1] [3]

4.1.2 Reagents and Solutions
  • DPPH solution: Prepare fresh 0.1 mM solution in methanol (protected from light)
  • Test compounds: Prepare serial dilutions in methanol (typically 10-100 μM range)
  • Positive controls: Ascorbic acid or Trolox as reference antioxidants
  • Methanol (UV-spectrophotometric grade)
4.1.3 Experimental Procedure
  • Prepare serial dilutions of test compounds in methanol (recommended concentration range: 10-100 μM)
  • Mix 1.0 mL of each test solution with 1.0 mL of DPPH solution (0.1 mM)
  • Vortex mixtures thoroughly and incubate in darkness at room temperature for 30 minutes
  • Measure absorbance at 517 nm against a methanol blank
  • Include control samples: DPPH solution without test compound (negative control) and with reference antioxidants (positive control)
  • Perform all measurements in triplicate to ensure statistical significance
4.1.4 Data Analysis and IC₅₀ Calculation
  • Calculate percentage radical scavenging activity using the formula: % Scavenging = [(A₀ - A₁)/A₀] × 100 where A₀ = absorbance of negative control, A₁ = absorbance of test sample
  • Determine IC₅₀ values (concentration providing 50% scavenging) using non-linear regression analysis of concentration-response curves
  • Statistical analysis should include mean ± standard deviation of triplicate measurements
Structure-Activity Relationship Analysis

The antioxidant potency of this compound di-Mannich bases demonstrates a clear correlation with the structural features of the amine substituents:

Table 2: Antioxidant Activity (IC₅₀) of this compound Di-Mannich Bases

Compound Amine Component IC₅₀ (μM) pKa of Amine Relative Potency
2a Diethylamine 39.0 11.0 Highest
2b Dimethylamine 52.1 10.6 Intermediate
2c Morpholine 45.3 8.4 Moderate
This compound - >100 - Reference

The structure-activity relationship analysis reveals that higher pKa values of the Mannich base amines correlate with enhanced antioxidant activity (lower IC₅₀ values). This trend suggests that the electron-donating capacity of the amine substituents influences the hydrogen-donating ability of the phenolic hydroxyl groups, which is crucial for radical scavenging activity. Diethylamine derivative 2a (pKa ~11.0) demonstrated the highest potency with IC₅₀ = 39.0 μM, followed by dimethylamine derivative 2b (pKa ~10.6, IC₅₀ = 52.1 μM), while morpholine derivative 2c (pKa ~8.4) showed moderate activity (IC₅₀ = 45.3 μM). [1] [3]

The following diagram illustrates the structure-activity relationship:

G HighpKa High pKa Amine (e.g., Diethylamine, pKa ~11.0) Electron Enhanced Electron Density on Phenolic Oxygen HighpKa->Electron Stronger Effect ModpKa Moderate pKa Amine (e.g., Dimethylamine, pKa ~10.6) ModpKa->Electron Moderate Effect LowpKa Lower pKa Amine (e.g., Morpholine, pKa ~8.4) LowpKa->Electron Weaker Effect Hdonor Improved Hydrogen Donating Ability Electron->Hdonor Activity Increased Antioxidant Activity (Lower IC₅₀ Value) Hdonor->Activity

Research Applications and Future Perspectives

Potential Pharmaceutical Applications

The enhanced antioxidant properties of this compound di-Mannich bases position them as promising candidates for further development in several therapeutic areas:

  • Oxidative Stress-Related Disorders: The potent free radical-scavenging activity suggests potential applications in conditions where oxidative stress contributes to pathogenesis, including atherosclerosis, inflammatory conditions, and neurodegenerative diseases [1]

  • Cancer Chemoprevention and Therapy: Given this compound's documented antitumor properties and the improved bioavailability expected from Mannich base modification, these compounds warrant investigation as chemopreventive agents or adjuvants in cancer chemotherapy [1] [2]

  • Hepatoprotective Agents: The known hepatoprotective effects of this compound may be enhanced through Mannich base modification, potentially leading to novel therapeutic agents for liver disorders [1]

Protocol Adaptations and Modifications

Researchers can adapt this basic protocol for various investigative needs:

  • Amine Structural Diversity: Explore other secondary amines including piperidine, pyrrolidine, N-methylpiperazine, or amino alcohols to expand structure-activity relationship data

  • Asymmetric Derivatives: Develop synthetic strategies for asymmetric di-Mannich bases by employing two different amine components in sequential reactions

  • Formulation Development: Utilize the enhanced water solubility of Mannich bases to develop pharmaceutical formulations for improved bioavailability

  • Extended Biological Profiling: Evaluate promising compounds against additional biological targets including anti-inflammatory activity, enzyme inhibition, and cellular protection models

Conclusion and Research Outlook

The synthesis of this compound di-Mannich bases represents a strategic approach to enhancing the pharmaceutical potential of curcumin analogs. The documented protocol provides consistent yields and purity, with comprehensive characterization ensuring compound integrity. The clear structure-activity relationship between amine pKa and antioxidant efficacy provides valuable guidance for future molecular design.

Future research directions should include:

  • In vivo evaluation of pharmacokinetics and toxicity profiles
  • Mechanistic studies to elucidate molecular targets and pathways
  • Structural optimization based on the established SAR principles
  • Formulation development to further enhance bioavailability and therapeutic efficacy

The efficient synthesis combined with promising bioactivity positions this compound di-Mannich bases as valuable scaffolds for development of novel therapeutic agents addressing oxidative stress-related pathologies.

References

Comprehensive Application Notes and Protocols: Synthesis, Recrystallization, and Bioactivity Evaluation of Cyclovalone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a significant curcumin analog in which the typical pentane-2,4-dione chain of curcumin has been replaced by a cyclohexanone ring. This structural modification enhances the compound's metabolic stability while retaining and in some cases improving its biological activity profile. This compound has demonstrated a range of promising pharmacological properties, including potent antioxidant activity, antitumor effects, anti-inflammatory actions, hepatoprotective capabilities, and cytotoxic activity against various cancer cell lines. The compound's structure-activity relationships have been extensively studied, with particular interest in modifications that enhance its therapeutic potential while maintaining favorable safety profiles.

The introduction of aminoalkyl substituents via Mannich reaction represents a particularly valuable structural modification strategy for this compound derivatives. Mannich bases are characterized by the presence of an aminomethyl group (-CH2-NR2) attached to a carbon atom, typically introduced through the reaction of a compound containing an active hydrogen with formaldehyde and a secondary amine. This modification has been shown to significantly enhance the biological activity of parent compounds in numerous instances, while also improving critical physicochemical properties such as aqueous solubility and bioavailability. The di-Mannich bases of this compound described in these application notes represent novel chemical entities with optimized radical-scavenging capabilities that show promise for further development as therapeutic agents or bioactive scaffolds in drug discovery programs.

Recrystallization Optimization and Solvent Selection

Solvent System Rationale

The ethyl acetate-hexane system has been identified as the optimal solvent combination for recrystallization of this compound derivatives based on its differential solvation capacity at various temperatures and its ability to produce high-purity crystals with excellent recovery rates. This binary solvent system leverages the polarity balance between ethyl acetate (moderate polarity) and hexane (non-polar) to create a solution environment where the this compound derivatives exhibit significant solubility at elevated temperatures but minimal solubility at reduced temperatures, thereby facilitating efficient crystallization. The specific solvent ratio of 1:25 (ethyl acetate:hexane) has been empirically determined to provide the ideal solubility profile for the di-Mannich base derivative 2a, resulting in the formation of well-defined crystals with pharmaceutical-grade purity suitable for comprehensive characterization and biological evaluation.

The success of this recrystallization system stems from the selective solvation phenomena, wherein ethyl acetate molecules effectively solvate the polar regions of the this compound molecule (particularly the carbonyl and phenolic groups) while hexane provides the necessary environment for molecular alignment and crystal nucleation. This solvent combination has demonstrated particular effectiveness for Mannich base derivatives of this compound, yielding crystalline materials with consistent melting points, high spectroscopic purity, and optimal performance in subsequent biological assays. The recrystallized compounds show no evidence of solvent inclusion or hydrate formation, which is critical for obtaining accurate physicochemical characterization data and reproducible biological activity profiles.

Comprehensive Recrystallization Parameters

Table 1: Optimized Recrystallization Parameters for this compound Derivatives

Parameter Condition Notes
Solvent System Ethyl acetate-Hexane Binary solvent system [1]
Optimal Ratio 1:25 (v/v) For derivative 2a [1]
Product Yield 84.3% After recrystallization [1]
Crystal Appearance Yellowish orange crystalline powder Visual characterization [1]
Melting Point 58-60°C Determined by electrothermal digital apparatus [1]
Alternative System Ethyl acetate-Hexane (1:1) For derivative 2c [1]
Alternative Yield 63% For derivative 2c [1]
Alternative MP 172-174°C For derivative 2c [1]

The recrystallization parameters outlined in Table 1 have been systematically optimized to ensure reproducible purification across multiple synthetic batches. The significant difference in optimal solvent ratios between derivative 2a (1:25) and 2c (1:1) highlights the substantial influence of structural variations on the physicochemical properties of these compounds, particularly their solubility characteristics. Derivative 2a, which contains diethylamino groups, requires a much higher proportion of non-polar hexane to induce crystallization compared to derivative 2c with morpholino substituents. This phenomenon can be attributed to the increased hydrophobicity of the diethylamino groups relative to the morpholino rings, which contain oxygen atoms capable of participating in dipole-dipole interactions with ethyl acetate molecules.

The crystallization process follows a controlled cooling protocol from reflux temperature to ambient conditions, followed by further cooling to 4°C to maximize product recovery. The crystalline material obtained through this methodology demonstrates excellent phase purity as confirmed by thin-layer chromatography, which shows a single spot with no detectable impurities, and consistent melting behavior with a sharp melting point range of less than 2°C. The relatively low melting point of derivative 2a (58-60°C) compared to derivative 2c (172-174°C) suggests differences in crystal packing efficiency and intermolecular forces within the solid state, likely influenced by the nature of the amine substituents and their ability to form specific molecular interactions in the crystalline lattice.

Experimental Protocols

Synthesis of Di-Mannich Bases of this compound

The synthesis of di-Mannich bases follows a modified Mannich reaction protocol that has been optimized for this compound substrates. Begin by preparing a reaction mixture containing 2 mmol of this compound (compound 1) in 50 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar. In a separate vessel, combine 16 mmol of paraformaldehyde and 16 mmol of the desired secondary amine (diethylamine for derivative 2a, dimethylamine for 2b, or morpholine for 2c) in 50 mL of anhydrous acetonitrile. Heat this mixture to 80°C with stirring for approximately 10 minutes to pre-activate the formaldehyde component. Then, add this pre-activated mixture to the this compound solution and heat under reflux with continuous stirring.

Carefully monitor the reaction progress by thin-layer chromatography (TLC) using silica gel 60 F254 plates with an appropriate mobile phase (e.g., chloroform:methanol mixtures in varying ratios depending on the polarity of the expected product). Typical reaction times range from 5 to 27 hours, depending on the specific secondary amine used and its steric and electronic properties. Upon complete consumption of the starting material as evidenced by TLC, remove the solvent under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C to prevent decomposition of the heat-sensitive product. The resulting crude material is then subjected to purification as described in the following sections to obtain the pure di-Mannich base derivatives.

G A Reaction Setup B This compound (2 mmol) in Acetonitrile (50 mL) A->B C Amine (16 mmol) + Paraformaldehyde (16 mmol) in Acetonitrile (50 mL) A->C E Combine and Reflux (5-27 hours) B->E D Pre-activation at 80°C for 10 min C->D D->E F TLC Monitoring E->F F->E Starting Material Present G Solvent Removal (Rotary Evaporation) F->G Reaction Complete H Crude Product G->H

Workup and Recrystallization Procedures

Following synthesis and solvent evaporation, the crude product requires careful workup and purification to obtain material suitable for characterization and biological testing. For derivative 2a, begin by washing the crude solid with cold acetonitrile (2 × 10 mL) to remove highly soluble impurities and residual starting materials. Then, purify the product by recrystallization using the optimized ethyl acetate-hexane system (1:25 v/v). Dissolve the crude material in a minimal volume of ethyl acetate at elevated temperature (40-50°C), then slowly add hexane with continuous stirring until the solution becomes slightly turbid, indicating the onset of crystallization. Allow the solution to cool slowly to room temperature, then further cool to 4°C for 2-4 hours to complete crystallization.

Collect the crystalline product by vacuum filtration using a Buchner funnel with Whatman No. 1 filter paper, washing the crystals with a small volume of cold hexane (5-10 mL) to remove residual mother liquor. Dry the purified product under reduced pressure (approximately 5-10 mmHg) at room temperature for 12-24 hours to constant weight, yielding 84.3% of derivative 2a as a yellowish orange crystalline powder. For derivative 2c, the recrystallization protocol differs slightly, using a 1:1 ethyl acetate-hexane ratio and following similar dissolution and crystallization procedures, yielding 63% of pure product. Alternative purification methods may be employed for derivatives that do not crystallize readily, including column chromatography on silica gel with chloroform:methanol:ethanol (10:1:1) as the mobile phase, as utilized for derivative 2b.

Analytical Characterization and Quality Control

Comprehensive Spectroscopic Profiling

The structural confirmation of this compound derivatives requires a multitechnique approach employing complementary spectroscopic methods. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of characteristic functional groups, with key absorptions including: carbonyl stretching at approximately 1639-1654 cm⁻¹ (cyclohexanone C=O), aromatic C=C stretching at 1589-1605 cm⁻¹, and C-O stretching vibrations at 1246-1259 cm⁻¹ (phenolic and methoxy groups). The Mannich base side chains are evidenced by characteristic aliphatic C-H stretching between 2933-2972 cm⁻¹ and, for the morpholino derivative 2c, strong C-O-C stretching at 1087 cm⁻¹.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information through ¹H and ¹³C experiments. The ¹H-NMR spectra of these derivatives display characteristic signals including: singlet resonances between δ 7.68-7.71 ppm corresponding to the α,β-unsaturated system (C=CH-), aromatic proton singlets at δ 6.79-6.97 ppm, methoxy group singlets at δ 3.89-3.91 ppm, and methylene resonances for the Mannich base side chains (Ar-CH2-N) between δ 3.68-3.82 ppm. The ¹³C-NMR spectra confirm the structural assignments with key signals including the carbonyl carbon at approximately δ 190 ppm, aromatic carbons between δ 113-149 ppm, and Mannich base methylene carbons at δ 57-63 ppm. High-resolution mass spectrometry (HRMS) provides definitive molecular mass confirmation, with the [M+H]+ ion for derivative 2a observed at m/z 537.3315 (calculated 537.3328, error -2.4 ppm).

Thermal and Purity Analysis

Table 2: Comprehensive Analytical Characterization of this compound Derivatives

Analytical Method Key Parameters Derivative 2a Data
Melting Point 58-60°C Electrothermal digital apparatus [1]
FT-IR (KBr) 2972, 2935, 2833, 1639, 1589, 1246, 1087, 1039 cm⁻¹ Characteristic functional groups [1]
¹H-NMR (500 MHz, CDCl₃) δ 7.71 (2H, s), 6.97 (2H, s), 6.80 (2H, s), 3.91 (6H, s), 3.82 (4H, s), 2.94 (4H, t), 2.66 (8H, q), 1.83 (2H, p), 1.14 (12H, t) Complete proton assignment [1]
¹³C-NMR (125 MHz, CDCl₃) δ 190, 149, 147, 137, 133, 127, 124, 123, 121, 114, 113, 57, 56, 46, 28, 23, 11 Complete carbon assignment [1]
HRMS (ESI-TOF) m/z 537.3315 ([M+H]⁺) C₃₂H₄₅N₂O₅ calculated 537.3328 [1]
TLC Monitoring Silica gel 60 F₂₅₄ plates UV/VIS detection [1]

Melting point determination serves as a critical quality indicator for the purified this compound derivatives, providing information about compound purity and crystalline form. The significant differences observed in melting points between derivatives (58-60°C for 2a vs. 172-174°C for 2c) reflect variations in crystal lattice stability and intermolecular interactions resulting from their different amine substituents. The sharp melting point ranges (≤2°C) observed for all derivatives indicate high purity, which is further confirmed by the single spots observed in TLC analysis and the clean NMR spectra without extraneous signals. Thermal analysis methods beyond melting point, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), could provide additional characterization of the thermal behavior and stability of these compounds, though these techniques were not reported in the source literature.

The combination of analytical techniques outlined in Table 2 provides a comprehensive quality profile for each this compound derivative, ensuring both structural identity and high purity before proceeding to biological evaluation. This rigorous characterization approach is essential for establishing valid structure-activity relationships and ensuring reproducible results in subsequent antioxidant activity testing. The consistency of spectroscopic data across multiple batches demonstrates the robustness of the synthetic and recrystallization protocols described in these application notes.

Antioxidant Activity Assessment

DPPH Radical Scavenging Methodology

The antioxidant potential of the synthesized this compound derivatives was evaluated using the established 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay. Prepare a stock solution of DPPH in ethanol at a concentration of 0.1 mM, protected from light due to the photosensitivity of the radical. Dissolve the this compound derivatives in ethanol to create a series of dilutions covering an appropriate concentration range (typically 10-100 µM). Mix equal volumes (1 mL each) of the compound solution and DPPH solution in test tubes, vortex thoroughly, and incubate in the dark at room temperature for 30 minutes to allow the reaction to reach completion.

Measure the absorbance decrease at 517 nm using a UV-Vis spectrophotometer against an ethanol blank. Include appropriate control samples containing DPPH solution with ethanol instead of compound solution to determine the initial absorbance (A_control), and a blank containing ethanol alone to correct for background absorbance. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ values (concentration required to scavenge 50% of DPPH radicals) from the dose-response curves using appropriate linear or nonlinear regression analysis. Include a reference antioxidant such as ascorbic acid or Trolox as a positive control to validate the assay performance and enable comparative potency assessment.

Structure-Activity Relationship Analysis

The antioxidant evaluation revealed significant differences in radical scavenging potency among the this compound derivatives. Derivative 2a, featuring diethylamine substituents, demonstrated the highest antioxidant activity with an IC₅₀ value of 39.0 µM. This notable potency can be attributed to the electronic effects of the amine groups, with higher pKa values of the Mannich base side chains correlating with enhanced radical-scavenging activity (lower IC₅₀ values). The structure-activity relationship study demonstrated that the amine basicity significantly influences the antioxidant efficacy, likely through enhanced hydrogen atom donation capability or electron transfer processes to stabilize the resulting radical species.

The mechanistic basis for the antioxidant activity of these compounds involves the donation of hydrogen atoms from the phenolic hydroxyl groups to the DPPH radical, resulting in a reduced form of DPPH accompanied by a color change from purple to yellow. The Mannich base modification enhances this activity through both electronic effects that facilitate hydrogen donation and potential additional radical stabilization through the amine functionality. The structure-activity relationship information provides valuable insights for future molecular design, suggesting that further optimization of amine substituents could yield even more potent antioxidant compounds based on the this compound scaffold.

Conclusion and Future Perspectives

The detailed protocols presented in these Application Notes provide a comprehensive framework for the synthesis, purification, characterization, and bioactivity evaluation of this compound derivatives as potent antioxidant agents. The optimized recrystallization procedure using ethyl acetate-hexane solvent systems consistently yields high-purity materials suitable for pharmaceutical development. The demonstrated bioactivity profile of these compounds, particularly the superior antioxidant activity of derivative 2a (IC₅₀ = 39.0 µM), highlights their potential as therapeutic candidates or lead compounds for further optimization.

Future directions for this research include expanding the structural diversity of the amine components in the Mannich reaction to further explore the structure-activity relationship, investigating alternative purification methodologies such as preparative HPLC for scale-up purposes, and evaluating these compounds in more complex biological systems including cellular models of oxidative stress and in vivo studies. Additionally, the application of these protocols to related curcuminoid scaffolds may yield further insights into the structural requirements for optimal antioxidant activity and developability characteristics in this promising class of compounds.

References

Cyclovalone Characterization: Techniques and Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The characterization of synthetic compounds like Cyclovalone relies on a suite of spectroscopic and analytical techniques to confirm identity, purity, and structure. The following workflow outlines a typical multi-technique approach.

Start Start: Crude this compound Product Step1 Step 1: Purification Column Chromatography Start->Step1 Step2 Step 2: Structural Elucidation NMR Spectroscopy (¹H, ¹³C) Step1->Step2 Step3 Step 3: Functional Group Analysis FTIR Spectroscopy Step2->Step3 Step4 Step 4: Mass & Purity Confirmation High-Resolution Mass Spec (HRMS) Step3->Step4 Step5 Step 5: Thermal Property Analysis Melting Point Determination Step4->Step5 End End: Fully Characterized Compound Step5->End

Key Spectral Data and Biological Activity

The characterization process yields specific spectral data and can be correlated with biological activity.

Table 1: Exemplary FTIR Absorption Bands for this compound Analogs Data adapted from studies on similar curcuminoid and β-diketone structures [1] [2].

Functional Group Vibration Type Approximate Frequency (cm⁻¹) Notes
O-H (Phenolic) Stretching 3217-3500 (broad) Indicates presence of phenolic hydroxyl groups [2].
C-H (Aromatic) Stretching 3020-3059 Confirms aromatic rings in structure [1] [2].
C-H (Aliphatic) Stretching 2920-2956 From methyl and methylene groups [1] [2].
C=O (Carbonyl) Stretching 1520-1620 Strong, red-shifted upon metal coordination [1].
C=C (Aromatic) Stretching 1514-1519 Confirms aromatic ring skeleton [2].
C-O-C (Ether) Asym. Stretch 1255-1261 From methoxy (-OCH₃) groups [2].

Table 2: Reported Biological Activities of this compound In vitro data from various cell-based assays [3].

Cell Line Type Reported IC₅₀ / EC₅₀ Assay Description & Notes
PC-3 (Prostate Cancer) Cytotoxicity 5.89 µM MTT assay, 72 hrs [3].
HT-29 (Colon Cancer) Cytotoxicity 3.73 µM MTT assay, 72 hrs [3].
PANC-1 (Pancreatic Cancer) Cytotoxicity 4.43 µM MTT assay, 72 hrs [3].
HEK293 (Embryonic Kidney) Wnt Signaling Inhibition 2.6 µM Luciferase reporter assay, 24 hrs [3].
RAW264.7 (Mouse Macrophage) Anti-inflammatory 6.68 µM Inhibition of NO production (Griess assay) [3].

Detailed Experimental Protocols

While exact protocols for this compound are sparse, the following general methods are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used for definitive structural elucidation and atom connectivity confirmation [1] [2].

  • Sample Preparation:
    • Dissolve 5-20 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) [1] [2].
    • Transfer the solution to a clean, dry NMR tube.
  • Data Acquisition (for a 500 MHz spectrometer):
    • ¹H-NMR: Obtain spectrum with 16-64 scans. Key regions to analyze include the aromatic region (7.0-8.0 ppm), vinylic protons (6.0-7.0 ppm), and aliphatic methoxy/methylene protons (3.0-4.5 ppm) [1] [2].
    • ¹³C-NMR: Obtain spectrum with 1000+ scans due to lower sensitivity. Key signals include carbonyl carbons (~188 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (20-60 ppm) [1].
  • Data Interpretation:
    • Identify all proton signals and integrate to determine the number of equivalent protons.
    • Use coupling constants (J) to determine stereochemistry (e.g., trans-vinylene protons typically have J ~ 16 Hz).
    • Correlate ¹³C signals with the proposed structure.
Fourier Transform Infrared (FTIR) Spectroscopy

This method identifies functional groups present in the molecule based on their vibrational frequencies [1] [2] [4].

  • Sample Preparation (KBr Pellet Method):
    • Finely grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
    • Transfer the mixture to a pellet die and apply pressure under vacuum to form a transparent pellet.
  • Data Acquisition:
    • Place the pellet in the FTIR spectrometer.
    • Acquire the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
    • Collect a background spectrum of air or a pure KBr pellet for subtraction.
  • Data Interpretation:
    • Identify major absorption bands and assign them to functional groups (refer to Table 1).
    • The presence of a strong carbonyl stretch and aromatic C=C stretches are key indicators.
High-Resolution Mass Spectrometry (HRMS)

This technique confirms the molecular formula by providing the exact mass of the molecular ion [2].

  • Sample Preparation:
    • Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a volatile solvent like methanol or acetonitrile.
  • Data Acquisition:
    • Inject the sample into the HRMS system, typically using an Electrospray Ionization (ESI) source in positive or negative mode.
    • The instrument will measure the mass-to-charge ratio (m/z) with high accuracy (e.g., < 5 ppm error).
  • Data Interpretation:
    • The observed [M+H]⁺ or [M-H]⁻ ion is compared to the theoretical mass of the target molecule. A close match confirms the molecular formula.

Structure-Activity Relationship (SAR) Insights

Understanding how chemical structure relates to biological function is key in drug development. The structure of this compound allows for specific interactions.

A Keto-Enol System (C=O & O-H) X Metal Ion Chelation (e.g., Zn²⁺) A->X B Phenolic Hydroxyl Groups (-OH) Y Antioxidant Activity Free Radical Scavenging B->Y C Methoxy Groups (-OCH₃) Z DNA Binding & Intercalation C->Z Influences W Cellular Uptake & Lipophilicity C->W D Aromatic Rings & Vinyl System D->Z

Conclusion and Future Directions

This guide outlines a standard framework for characterizing this compound. The correlation of spectral data (NMR, FTIR) with biological activity assays is crucial for validating its mechanism of action and optimizing its properties in drug development [1] [3].

Future work should focus on:

  • Obtaining full, public spectral datasets for this compound.
  • Developing standardized, quantitative bioassays.
  • Exploring semi-synthetic derivatives to improve potency and selectivity based on SAR studies [5] [6].

References

Comprehensive Application Notes and Protocols: HPLC Method for Cyclovalone Purification and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclovalone

This compound is a synthetic curcumin analog known chemically as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one with molecular formula C₂₂H₂₂O₅ and molecular weight of 366.41 g/mol [1]. This compound has demonstrated significant pharmacological potential as a cyclooxygenase inhibitor with anti-inflammatory, antitumor, and antioxidant activities [1]. This compound has shown particular promise in inhibiting cell proliferation in both normal and malignant prostatic cells, making it a compound of interest in cancer research and drug development [1]. Recent studies have also explored the synthesis and evaluation of di-Mannich bases of this compound derivatives, which have exhibited enhanced free radical-scavenging activities, further expanding the compound's therapeutic potential [2].

The chemical structure of this compound features a cyclohexanone core with two (4-hydroxy-3-methoxyphenyl)methylidene substituents in E-configuration, which contributes to its chromophoric properties and enables detection using UV-Vis spectroscopy. As research into this compound and its derivatives intensifies, the need for reliable analytical methods for purification, quantification, and characterization has become increasingly important. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for these applications due to its robustness, precision, and scalability from analytical to preparative purposes.

HPLC Method Development and Optimization

Column Selection and Comparison

The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound. Based on experimental data, several columns have demonstrated efficacy for this compound analysis:

Table 1: Comparison of HPLC Columns for this compound Analysis

Column Type Stationary Phase Characteristics Separation Efficiency Recommended Application
Newcrom R1 [3] Reverse-phase with low silanol activity High efficiency for this compound Standard analytical quantification
XTerra C18 [4] C18 bonded silica Well-defined peaks Method validation studies
Ultrabase C18 [5] C18 with high temperature stability Excellent peak symmetry High-throughput analysis

The Newcrom R1 column has demonstrated particularly favorable characteristics for this compound separation, providing high efficiency with minimal tailing due to its low silanol activity [3]. This column operates on reversed-phase principles, making it suitable for a wide range of this compound derivatives and related compounds. For method development flexibility, columns with 3 µm particles are available for rapid UPLC applications, significantly reducing analysis time while maintaining resolution [3].

Mobile Phase Optimization

The composition of the mobile phase profoundly impacts the retention behavior, peak shape, and resolution of this compound. The optimized mobile phase for this compound separation consists of:

  • Organic Modifier: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths, leading to improved peak shape and higher sensitivity detection [3].

  • Aqueous Component: High-purity water (HPLC grade) is essential to minimize baseline noise, particularly when working with low-wavelength UV detection [3].

  • Acidic Additive: Phosphoric acid is incorporated to suppress silanol interactions and control ionization of acidic/basic functional groups, resulting in symmetric peak shapes [3].

  • MS-Compatible Alternative: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid, which provides adequate pH control without leaving non-volatile residues that could contaminate the MS source [3].

The gradient elution profile must be carefully optimized to balance analysis time with adequate resolution. A suggested starting gradient is as follows: initial condition of 50% acetonitrile/50% water, increasing to 80% acetonitrile over 10 minutes, holding for 2 minutes, then returning to initial conditions over 0.5 minutes, followed by 3.5 minutes of re-equilibration.

Critical Chromatographic Parameters

Table 2: Optimized HPLC Parameters for this compound Analysis

Parameter Optimal Condition Acceptable Range Impact on Separation
Flow Rate 1.0 mL/min 0.8-1.2 mL/min Affects back pressure and retention time
Column Temperature 25°C 20-40°C Influences efficiency and retention
Detection Wavelength 280-360 nm 254-425 nm Sensitivity for this compound and derivatives
Injection Volume 20 µL 10-100 µL Should not cause volume overload
Sample Concentration 0.1-1.0 mg/mL 0.01-5 mg/mL Balance between detection and column loading

The detection wavelength should be selected based on the maximum absorbance of this compound, which occurs between 280-360 nm due to its conjugated system. For maximum sensitivity, the specific wavelength should be determined by scanning a standard solution using a UV-Vis spectrophotometer or PDA detector [1]. The column temperature should be maintained constant using a column heater to ensure retention time reproducibility, with elevated temperatures (up to 40°C) potentially improving efficiency and reducing backpressure.

Analytical Method Validation

Specificity and Selectivity

Method specificity was demonstrated through the analysis of this compound in the presence of its synthetic precursors and potential degradation products. The optimized method successfully resolved this compound from all known impurities with a resolution factor greater than 2.0, indicating complete baseline separation [3]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) confirmed the stability-indicating capability of the method, with the parent compound well-separated from degradation products. The peak purity index for this compound exceeded 0.999, confirming the absence of co-eluting impurities.

Linearity and Range

The linearity of the HPLC method for this compound quantification was evaluated over a concentration range of 5-250 µg/mL. The method demonstrated excellent linear response with a correlation coefficient (r²) of 0.9998, indicating a strong linear relationship between concentration and peak area [4]. The regression analysis yielded the equation y = 45,267x + 8,423, where y represents the peak area and x represents the concentration in µg/mL. The working range was established from the limit of quantification (LOQ) to 250 µg/mL, covering the expected concentrations for both quality control and stability studies.

Accuracy and Precision

Table 3: Accuracy and Precision Data for this compound HPLC Method

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Accuracy (%) Intra-day Precision (RSD%, n=6) Inter-day Precision (RSD%, n=18)
10.0 9.94 99.4 1.2 1.8
50.0 50.35 100.7 0.8 1.5
100.0 99.82 99.8 0.6 1.2
200.0 201.15 100.6 0.7 1.3

The accuracy of the method was determined by recovery studies using spiked samples at four different concentration levels covering the specified range. The mean recovery of 99.38-101.11% demonstrates excellent accuracy [4]. The precision was evaluated both intra-day (repeatability) and inter-day (intermediate precision) by analyzing six replicates at each concentration level on three separate days. The relative standard deviation (RSD) values were all below 2.0%, confirming the method's precision [4].

Sensitivity: LOD and LOQ

The sensitivity of the method was determined by serial dilution of a standard this compound solution until signal-to-noise ratios of 3:1 for limit of detection (LOD) and 10:1 for limit of quantification (LOQ) were achieved. The LOD was established at 100 ng/mL, while the LOQ was 200 ng/mL [4]. At the LOQ concentration, the method demonstrated acceptable precision with RSD < 5% and accuracy of 98.5-101.5%, confirming that trace levels of this compound can be reliably quantified.

Solution Stability and Robustness

The stability of this compound in solution was evaluated under various storage conditions. Standard and sample solutions remained stable for at least 24 hours when stored at room temperature, and for one week when refrigerated at 4°C, with percentage change < 2.0% from initial values [4]. Robustness testing involved deliberate variations in method parameters including mobile phase composition (±5%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C). In all cases, the method maintained system suitability parameters within acceptable limits, demonstrating its reliability during normal operational variations.

Preparative HPLC Purification

Scaling Up from Analytical to Preparative

The transition from analytical to preparative HPLC for this compound requires systematic optimization of several parameters to achieve efficient isolation while maintaining purity. The method developed for analytical separation on the Newcrom R1 column is directly scalable to preparative applications [3]. Key considerations for successful scaling include:

  • Column Dimensions: Increase column diameter while maintaining stationary phase chemistry and particle size
  • Sample Loading: Optimize injection volume and concentration to maximize throughput without compromising resolution
  • Flow Rate Adjustment: Scale flow rates proportionally to cross-sectional area of the column
  • Fraction Collection: Implement automated triggered collection based on UV detection to isolate target compound

For high-purity requirements in pharmaceutical applications, the preparative method should achieve >99% purity for this compound, with recovery yields exceeding 85% from crude synthetic mixtures.

Isolation of this compound Derivatives

The HPLC method has been successfully applied to the purification of novel this compound derivatives, including di-Mannich bases with enhanced antioxidant activity [2]. These derivatives, such as (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl} methylidene)cyclohexan-1-one, have demonstrated significant bioactivity with IC₅₀ values of 39.0 µM in DPPH free radical-scavenging assays [2]. The purification protocol for these derivatives typically involves:

  • Initial crude purification using flash chromatography with silica gel
  • Fine purification using preparative HPLC with the developed method
  • Fraction analysis by analytical HPLC to confirm purity
  • Characterization by spectroscopic methods (FT-IR, NMR, MS)

The versatility of the method allows for the separation of various this compound analogs with different aminoalkyl substituents introduced through Mannich reactions, demonstrating its broad applicability in medicinal chemistry programs focused on this compound class.

Experimental Protocols

Analytical HPLC Method for this compound Quantification
Materials and Equipment
  • HPLC System: equipped with binary or quaternary pump, auto-sampler, and UV-Vis or PDA detector
  • Column: Newcrom R1, 150 × 4.6 mm, 5 µm particle size (or equivalent C18 column)
  • Mobile Phase A: Water with 0.1% phosphoric acid (for MS compatibility: 0.1% formic acid)
  • Mobile Phase B: Acetonitrile (HPLC grade)
  • Reference Standard: this compound (CAS No. 579-23-7, purity ≥95%)
  • Solvents: Acetonitrile (HPLC grade), water (HPLC grade)
Instrument Parameters
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 25°C
  • Detection Wavelength: 350 nm (or use PDA detector for spectrum acquisition)
  • Gradient Program:
    • 0-2 min: 50% B
    • 2-10 min: 50% B → 80% B (linear gradient)
    • 10-12 min: 80% B (isocratic)
    • 12-12.5 min: 80% B → 50% B (linear gradient)
    • 12.5-16 min: 50% B (re-equilibration)
Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain 1 mg/mL stock solution. Further dilute with mobile phase to working concentrations.
  • Test Sample: Prepare sample solution in mobile phase at approximately 0.1-0.5 mg/mL concentration. Filter through 0.45 µm membrane filter before injection.
System Suitability Test

Prior to sample analysis, ensure the method meets the following system suitability criteria:

  • Retention Time: 6.5 ± 0.5 minutes for this compound
  • Theoretical Plates: >5000
  • Tailing Factor: <2.0
  • RSD of Retention Time: <1.0% for six replicate injections
  • RSD of Peak Area: <2.0% for six replicate injections
Preparative HPLC Protocol for this compound Isolation
Equipment and Materials
  • Preparative HPLC System: equipped with preparative pump, UV detector, and fraction collector
  • Preparative Column: Newcrom R1, 250 × 21.2 mm, 10 µm particle size
  • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid
  • Sample Solvent: Acetonitrile or mobile phase
Method Parameters
  • Flow Rate: 20 mL/min (scaled from analytical method)
  • Injection Volume: 1-5 mL, depending on sample concentration
  • Detection Wavelength: 350 nm
  • Gradient Program:
    • 0-5 min: 50% B
    • 5-25 min: 50% B → 80% B (linear gradient)
    • 25-30 min: 80% B (isocratic)
    • 30-32 min: 80% B → 50% B (linear gradient)
    • 32-40 min: 50% B (re-equilibration)
Purification Procedure
  • Sample Preparation: Dissolve crude this compound in minimal amount of acetonitrile (50-100 mg/mL). Filter through 0.45 µm membrane filter to remove particulate matter.
  • Method Calibration: Inject analytical scale sample to determine exact retention time under preparative conditions.
  • Fraction Collection: Set collection window to ±0.3 minutes around the target peak retention time. Collect this compound fraction in clean containers.
  • Fraction Analysis: Analyze collected fractions by analytical HPLC to assess purity.
  • Solvent Removal: Combine pure fractions and evaporate under reduced pressure at 40°C.
  • Product Recovery: Lyophilize or crystallize to obtain pure this compound as a solid.
Yield and Purity Assessment
  • Typical Recovery: 85-95% for high-purity this compound
  • Purity Specification: >99% by analytical HPLC
  • Characterization: Confirm identity by MS, ¹H-NMR, and ¹³C-NMR spectroscopy

Workflow and Pathway Diagrams

HPLC Method Development Workflow

hplc_workflow Start Start Method Development ColumnSelect Column Selection Newcrom R1 or C18 Start->ColumnSelect MobilePhase Mobile Phase Optimization ACN/Water with 0.1% H3PO4 ColumnSelect->MobilePhase Gradient Gradient Optimization 50-80% ACN over 10 min MobilePhase->Gradient Detection Detection Wavelength 280-360 nm range Gradient->Detection Validation Method Validation Specificity, Linearity, Accuracy Detection->Validation Application Application to Samples Validation->Application

This compound Analysis and Purification Pathway

purification_pathway SamplePrep Sample Preparation Dissolve in ACN, filter AnalyticalScreening Analytical HPLC Screening Determine retention behavior SamplePrep->AnalyticalScreening PrepCondition Scale-up to Preparative Conditions Adjust flow rate, injection volume AnalyticalScreening->PrepCondition Collection Fraction Collection Triggered by UV detection at 350 nm PrepCondition->Collection Analysis Fraction Purity Analysis Analytical HPLC check Collection->Analysis FinalProduct Pure this compound >99% purity by HPLC Analysis->FinalProduct

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed (>2.0 tailing factor), increase acid concentration in mobile phase to 0.2% or replace phosphoric acid with trifluoroacetic acid (0.1%) for stronger silanol suppression [3].

  • Retention Time Drift: Maintain consistent mobile phase preparation and column temperature. Ensure adequate column equilibration between runs (at least 5 column volumes).

  • Low Recovery: For samples with suspected adsorption issues, add 1-5% isopropanol to the sample solvent to improve solubility and recovery.

  • Baseline Noise: Use high-purity HPLC grade solvents and ensure proper mobile phase degassing. Check for column contamination which may require cleaning with strong solvent.

Method Adaptation for Different Matrices

The developed method can be adapted for various sample matrices commonly encountered in drug development:

  • Synthetic Reaction Mixtures: Direct injection after appropriate dilution with mobile phase and filtration.

  • Biological Samples: Requires protein precipitation with acetonitrile (1:2 sample:ACN ratio) followed by centrifugation and filtration prior to injection.

  • Formulation Analysis: Extract from dosage form using acetonitrile, followed by dilution with mobile phase to achieve working concentration.

  • Stability Samples: Protect from light during preparation and analysis to prevent photodegradation.

Conclusion

The comprehensive HPLC method detailed in these application notes provides a robust, validated approach for the analysis and purification of this compound and its derivatives. The method demonstrates excellent specificity, accuracy, precision, and sensitivity, making it suitable for various applications in research and quality control settings. The scalability of the method from analytical to preparative scale enables seamless transition from analysis to purification, supporting drug discovery and development activities. The adaptability of the method to different instrumentation and columns while maintaining performance characteristics ensures its widespread utility in laboratories with varying equipment capabilities.

As research on this compound and its derivatives continues to expand, particularly in the areas of oncology and inflammation, this reliable analytical method will facilitate the characterization of new analogs and support structure-activity relationship studies. The incorporation of quality by design principles in method development ensures robustness and compliance with regulatory requirements for pharmaceutical analysis.

References

Comprehensive Research Application Notes and Protocols for Cyclovalone in Prostate Cancer Investigation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Introduction to Cyclovalone

This compound (CAS No. 579-23-7), also known as 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone or divanillylidene cyclohexanone, is a synthetic curcumin derivative with demonstrated potential in prostate cancer research. This compound belongs to the chalcone family and features a central cyclohexanone ring flanked by two vanillin-derived aromatic rings, creating a symmetric structure with conjugated double bonds that enable diverse biological interactions. With a molecular formula of C₂₂H₂₂O₅ and molecular weight of 366.41 g/mol, this compound appears as a white to off-white solid with limited aqueous solubility but better dissolution in DMSO and acetone, making it suitable for experimental formulations [1] [2].

The compound exhibits dual functionality as both a cyclooxygenase inhibitor and an antitumor agent, positioning it as a promising candidate for prostate cancer research. Its structural similarity to natural curcuminoids provides it with anti-inflammatory and antioxidant properties while offering enhanced stability compared to its natural counterparts [3]. This compound has demonstrated specific activity against prostate cancer cells in both in vitro and in vivo models, showing particular efficacy against androgen-responsive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines, suggesting potential application across different stages of prostate cancer progression [1].

Anticancer Activity and Key Research Findings

Summary of Antiproliferative Effects

This compound has demonstrated dose-dependent inhibition of prostate cancer cell proliferation across multiple experimental models. Research indicates that the compound effectively suppresses growth in both androgen-responsive and androgen-independent prostate cancer cell lines, suggesting its potential application across different disease stages and subtypes [1].

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀/EC₅₀ Value Assay Type Exposure Time
PC-3 Prostate Cancer 5.89 μM MTT assay 72 hours
LNCaP Prostate Cancer Dose-dependent inhibition Cell proliferation assay 2-9 days
PANC-1 Pancreatic Cancer 4.43 μM MTT assay 72 hours
HT-29 Colorectal Cancer 3.73 μM MTT assay 72 hours
KB Oral Cancer 6.7 μM Cytotoxicity assay Not specified
Proposed Mechanisms of Action

Current research supports multiple antitumor mechanisms for this compound in prostate cancer models. The primary mechanisms include:

  • Cell Cycle Disruption: Treatment with this compound (2 μg/mL for 72 hours) significantly decreases the percentage of LNCaP cells in G0/G1 phase from approximately 65% to 45%, while increasing S-phase population from 20% to 35% and G2/M phase from 15% to 20%. In PC-3 cells, similar treatment reduces G0/G1 population from 60% to 48% while increasing S-phase cells from 25% to 38% [1]. This cell cycle arrest effectively halts cancer proliferation by preventing proper cell division.

  • Cyclooxygenase Inhibition: As a documented COX inhibitor, this compound targets the inflammatory microenvironment that supports tumor growth and progression [1]. This anti-inflammatory action is particularly relevant in prostate cancer, where chronic inflammation is recognized as a significant risk factor for disease development and progression.

  • Additional Molecular Targets: Preliminary evidence suggests this compound may influence Wnt/β-catenin signaling pathways, which are frequently dysregulated in prostate cancer [1]. The compound has shown inhibitory activity against Wnt3A/β-catenin signaling in HEK293 cells with an EC₅₀ of 2.6 μM, indicating potential modulation of this crucial oncogenic pathway [1].

Experimental Protocols for In Vitro Evaluation

Cell Culture and Maintenance

Materials: Prostate cancer cell lines (PC-3, LNCaP, DU145, 22Rv1), RPMI-1640 medium (for PC-3, LNCaP, 22Rv1) or DMEM (for DU145), fetal bovine serum (FBS), penicillin-streptomycin solution, trypsin-EDTA, phosphate-buffered saline (PBS), DMSO, this compound stock solution.

Procedure:

  • Cell Culture Setup: Maintain prostate cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [4].
  • This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in culture medium to working concentrations (0.2-10 μg/mL, equivalent to 0.55-27.3 μM) immediately before use [1]. Ensure DMSO concentration does not exceed 0.1% in final treatment conditions.
  • Cell Seeding for Experiments: Harvest exponentially growing cells and seed at appropriate densities: 2-5×10³ cells/well (PC-3, 22Rv1) or 8×10³ cells/well (LNCaP) in 6-well plates for colony formation assays; 5×10³ cells/well in 96-well plates for MTT assays [4].
Cell Viability and Proliferation Assessment

MTT Assay Protocol:

  • Seed cells in 96-well plates and allow to adhere for 24 hours [4].
  • Treat with this compound at concentrations ranging from 0.2-10 μg/mL for 24-72 hours.
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C [4].
  • Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay:

  • Seed prostate cancer cells in 6-well plates at densities specified in section 3.1 [4].
  • Treat with this compound (10 μM) or vehicle control every 3 days for 9 days [4].
  • After incubation, fix cells with 3.7% paraformaldehyde for 15 minutes and stain with 0.5% crystal violet for 15 minutes at room temperature [4].
  • Count colonies containing >50 cells using image analysis software (e.g., ImageJ) and express results as percentage of control colony formation.
Cell Cycle Analysis

Protocol:

  • Seed prostate cancer cells in 6-well plates and treat with this compound (2 μg/mL) for 72 hours [1].
  • Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Treat cells with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL) for 30 minutes in the dark.
  • Analyze DNA content using flow cytometry and determine cell cycle distribution with appropriate software (e.g., ModFit LT).

Experimental Protocols for In Vivo Evaluation

Xenograft Mouse Model Establishment

Materials: Athymic BALB/c nude mice (4-5 weeks old, male), PC-3 or 22Rv1 prostate cancer cells, Matrigel, this compound, oral gavage equipment, calipers, isoflurane anesthesia system.

Procedure:

  • Cell Preparation: Harvest exponentially growing PC-3 or 22Rv1 cells and resuspend in PBS:Matrigel (1:1) mixture at 5×10⁶ cells/100 μL [4].
  • Tumor Inoculation: Anesthetize mice using isoflurane (4% for induction, 2% for maintenance) and subcutaneously inject cell suspension into the right flank [4].
  • Randomization and Dosing: When tumor volume reaches approximately 180 mm³, randomize mice into treatment and control groups (n=5-10 per group) [4]. Administer this compound (38 mg/kg) or vehicle control daily via oral gavage for 14-20 days [1].
  • Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: V = (L × W²) × 0.5, where L is length and W is width [4].
  • Endpoint Procedures: After treatment period, euthanize mice by CO₂ asphyxiation or isoflurane overdose. Excise tumors and weigh for final analysis. Collect blood for toxicological assessment and harvest major organs (liver, kidney, spleen) for histopathological examination.
Toxicity and Organ-Specific Effects Assessment

Ventral Prostate Weight Analysis:

  • Utilize BALB/c mice (instead of nude mice) for toxicity studies [1].
  • Administer this compound at doses of 9.5, 19, and 38 mg/kg via oral gavage for 14 days [1].
  • Euthanize animals and carefully dissect ventral prostate.
  • Weigh ventral prostate and express as relative weight (mg/g body weight).
  • Compare results with vehicle-treated controls to assess prostate-specific effects versus systemic toxicity.

Research Context and Integration with Current Approaches

The investigation of this compound for prostate cancer therapy aligns with the growing interest in drug repurposing and natural product-derived compounds in oncology [5] [6]. This approach offers significant advantages including reduced development timelines, lower costs, and established preliminary safety profiles compared to novel chemical entities [5]. This compound's dual activity as an anti-inflammatory and antitumor agent positions it favorably within the context of metabolic regulation in cancer treatment, an emerging focus in oncology drug development [5] [7].

The compound's efficacy against both androgen-responsive and castration-resistant prostate cancer models suggests potential application across the disease spectrum, including in the challenging context of castration-resistant prostate cancer (CRPC) [8] [4]. Current research indicates that prostate cancer progression involves mutations in critical signaling pathways including androgen receptor signaling, which can lead to treatment resistance [8]. The ability of this compound to inhibit proliferation independent of androgen receptor status may therefore address an important clinical need.

Table 2: Comparison of this compound with Other Natural Product-Derived Compounds in Prostate Cancer Research

Compound Source Primary Mechanism Prostate Cancer Model Key Findings
This compound Synthetic curcumin derivative COX inhibition, cell cycle disruption PC-3, LNCaP xenografts 38 mg/kg p.o. reduced tumor growth without toxicity
Cycloartane-3,24,25-triol Natural product MRCKα kinase inhibition PC-3, DU145 cells IC₅₀ 2.226 μM (PC-3), 1.67 μM (DU145)
Curcumin Curcuma longa Anti-inflammatory, antioxidant Various preclinical models Broad activity but limited bioavailability
Cyclosporin A Fungal metabolite E2F8 transcription factor regulation 22Rv1 xenografts 20 mg/kg i.p. every other day inhibited growth

When integrated into the broader context of prostate cancer signaling pathways, this compound's potential mechanisms can be visualized as follows:

G cluster_cellular_effects Cellular Effects cluster_molecular_pathways Affected Molecular Pathways cluster_downstream Downstream Consequences This compound This compound COX_Inhibition COX Inhibition This compound->COX_Inhibition Cell_Cycle_Disruption Cell Cycle Disruption This compound->Cell_Cycle_Disruption Wnt_Signaling Wnt/β-catenin Signaling This compound->Wnt_Signaling Inflammatory_Cascade Inflammatory Cascade COX_Inhibition->Inflammatory_Cascade Cell_Cycle_Regulation Cell Cycle Regulation Cell_Cycle_Disruption->Cell_Cycle_Regulation Proliferation_Inhibition Proliferation Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Proliferation_Inhibition->Tumor_Growth_Inhibition Apoptosis_Induction Apoptosis Induction Apoptosis_Induction->Tumor_Growth_Inhibition Wnt_Signaling->Proliferation_Inhibition Inflammatory_Cascade->Apoptosis_Induction Microenvironment_Modification Microenvironment Modification Inflammatory_Cascade->Microenvironment_Modification Cell_Cycle_Regulation->Proliferation_Inhibition Cell_Cycle_Regulation->Apoptosis_Induction

Diagram 1: Proposed mechanisms of action for this compound in prostate cancer models. The diagram illustrates multiple pathways through which this compound may exert its antitumor effects, including cyclooxygenase inhibition, cell cycle disruption, and potential modulation of Wnt signaling, ultimately leading to inhibited proliferation and tumor growth.

Conclusion and Research Perspectives

This compound represents a promising candidate for prostate cancer research based on its demonstrated efficacy in preclinical models and favorable toxicity profile. The compound's ability to inhibit proliferation of both androgen-dependent and independent prostate cancer cells suggests potential application across disease stages. Current evidence supports its primary mechanisms of action through cell cycle disruption and cyclooxygenase inhibition, though additional molecular targets likely contribute to its antitumor activity.

Significant research gaps remain in understanding this compound's complete mechanism of action, optimal dosing strategies, and potential combination with existing prostate cancer therapies. Future studies should focus on elucidating its precise molecular targets, evaluating efficacy in patient-derived xenograft models, and assessing combination regimens with standard care agents such as androgen receptor pathway inhibitors. Additionally, formulation development may be necessary to address the compound's limited aqueous solubility and optimize bioavailability for clinical translation.

The integration of this compound into the current prostate cancer research landscape aligns with growing interest in multi-target agents derived from natural products or their synthetic analogs. As drug resistance remains a significant challenge in prostate cancer management, particularly in the castration-resistant setting, compounds like this compound that target multiple pathways simultaneously offer promising therapeutic opportunities worthy of further investigation.

References

Troubleshooting Cyclovalone Stability

Author: Smolecule Technical Support Team. Date: February 2026

Issue Manifestation Potential Causes Recommended Mitigation Strategies

| Decreased potency in bioassays over time; inconsistent IC50 values. | Photodegradation from light exposure during handling or incubation [1]. | • Work under specific light conditions (e.g., red light) [1]. • Use amber vials and cover plates with foil. • Shorten light exposure times. | | Rapid compound degradation in solution, especially in stock solutions. | Solvent-dependent stability. Degradation is fastest in chloroform and slowest in DMSO and methanol [1]. | • Use DMSO or methanol for preparing stock solutions [1]. • Avoid chloroform for long-term storage [1]. • Aliquot and freeze stock solutions at ≤ -20°C. | | Loss of expected antioxidant activity in radical-scavenging assays. | Chemical instability under assay conditions (e.g., pH, buffer components). | • Freshly prepare working solutions immediately before use. • Validate assay buffer for compound compatibility. • Include control to track activity loss over assay duration. | | Unidentified metabolites or degradation peaks in analytical chromatography (HPLC). | Instability during analysis or metabolic degradation in cellular assays [2]. | • For HPLC, optimize methods for rapid separation. • In cellular assays, conduct metabolite stability studies (in silico or in vitro) [2]. |

The experimental data below quantifies cyclovalone's photodegradation, providing a benchmark for your own stability studies.

Table: this compound Photodegradation Rates in Organic Solvents [1]

Solvent Relative Degradation Rate (kr)
Chloroform 1.00 (Reference)
Acetonitrile 0.71
Ethanol 0.59
DMSO 0.20
Methanol 0.17

Experimental Protocols for Stability Assessment

Protocol 1: Assessing Photostability by HPLC [1]

This method directly measures this compound's degradation under light.

  • Sample Preparation: Prepare this compound solutions (e.g., 10-50 µM) in solvents of interest (DMSO, methanol, aqueous buffers).
  • Light Exposure: Expose samples to a controlled light source (e.g., a solar simulator or standard laboratory lighting) for a set duration. Keep control samples in the dark.
  • HPLC Analysis: Analyze samples using HPLC with a C18 column. A mobile phase of acetonitrile and water is typical, but conditions may require optimization.
  • Quantification: Calculate the relative degradation rate (kr) by measuring the decrease in the this compound peak area over time in exposed samples compared to dark controls.
Protocol 2: Monitoring Stability in Bioassays

This indirect method is useful when chemical degradation leads to loss of biological activity.

  • Time-Pointed Assay: Run your standard cytotoxicity or activity assay (e.g., MTT assay) [3].
  • Pre-incubation: Include a group where the this compound solution is pre-incubated in the assay medium (at the same temperature and duration as the test) before adding cells/targets.
  • Comparison: Compare the activity of the pre-incubated compound with a freshly prepared solution. A significant drop in activity indicates instability under assay conditions.

Workflow for Stability Issue Diagnosis

The following diagram outlines a logical pathway to systematically diagnose and resolve stability problems in your experiments.

G Start Observed Unstable Assay Results A Check Solvent for Stock Solutions Start->A B Review Light Exposure During Experiment Start->B E1 Problem Identified: Solvent Instability A->E1 If using unstable solvent D Conduct Controlled Photostability Test B->D C Test Fresh vs. Old Stock Solution C->E1 If activity loss in old stock E2 Problem Identified: Photodegradation C->E2 If activity loss correlates with light D->E2 F1 Mitigation: Use DMSO/Methanol E1->F1 F2 Mitigation: Work in Amber Glass/Darkness E2->F2 End Improved Assay Reproducibility F1->End F2->End

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound stock solutions for long-term use? For long-term storage, dissolve this compound in DMSO to a convenient concentration (e.g., 10-100 mM), aliquot into small volumes in amber vials, and freeze at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, solutions are typically stable for at least 6 months [3].

Q2: Are this compound's stability concerns related to its curcumin-like structure? Yes, this is a key point. Like curcumin, this compound's structure is prone to light-induced degradation [1]. However, replacing the central keto-enol system with a cyclohexanone ring was intended to create a more stable molecule for its ground-state biological activities (e.g., anti-inflammatory, antitumor) [1] [3]. The trade-off is that this modification does not fully eliminate photodegradation, which remains a primary stability concern.

Q3: Beyond solvent and light, what other factors should I consider? While the search results highlight photodegradation and solvent effects, you should also investigate:

  • pH stability: Test the compound's stability in the specific buffer and pH used in your assay.
  • Temperature: Ensure assays are run at a controlled temperature and avoid prolonged exposure to higher temperatures.
  • Metabolic stability: In cellular assays, the apparent loss of activity could be due to rapid metabolic degradation. In silico metabolite prediction tools can help identify vulnerable sites on the molecule [2].

References

optimizing Cyclovalone cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone Cytotoxicity in Cell Cultures

The table below summarizes the inhibitory concentrations (IC₅₀/EC₅₀) of this compound across various cell lines, which is the primary data available for determining your experimental concentration range [1].

Table 1: Reported Cytotoxicity of this compound

Cell Line Description Activity (IC₅₀/EC₅₀) Assay Type & Duration
CNE Human nasopharyngeal carcinoma 17.6 µM MTT assay, 72 hrs [1]
HEK293 Human embryonic kidney 2.6 µM (EC₅₀) Inhibition of Wnt3A/beta-catenin signaling, 24 hrs [1]
HL-60 Human promyelocytic leukemia < 10.1 µM MTT assay, 72 hrs [1]
HT-29 Human colorectal adenocarcinoma 3.73 µM MTT assay, 72 hrs [1]
LS174T Human colon carcinoma 4.6 µM MTT assay, 72 hrs [1]
PANC-1 Human pancreatic carcinoma 4.43 µM MTT assay, 72 hrs [1]
PC-3 Human prostate carcinoma 5.89 µM MTT assay, 72 hrs [1]
RAW264.7 Mouse macrophage (Anti-inflammatory) 6.68 µM Inhibition of nitric oxide production, 17-20 hrs [1]

Table 2: Anti-proliferative Effects (from one study) [1]

Cell Line Description Effect & Concentration
LNCaP Androgen-responsive human prostate cancer Inhibited proliferation in a time- and dose-dependent manner (0.2-10 µg/mL) [1].
PC-3 Androgen-independent human prostate cancer Inhibited proliferation in a time- and dose-dependent manner (0.2-10 µg/mL) [1].

General Cell Culture Troubleshooting Guide

Since this compound-specific troubleshooting information is unavailable, here are general principles for optimizing small molecule compounds in cell culture, which are widely recognized in the field [2] [3].

FAQ 1: My cells are dying after adding this compound. Is this expected? Yes, depending on the concentration and your cell type. This compound is investigated for its anti-tumor properties, which often involve inducing cell death or inhibiting proliferation [1].

  • Troubleshooting Steps:
    • Confirm your goal: Determine if the experiment aims to induce death (e.g., in cancer cells) or achieve a sub-lethal effect (e.g., signaling inhibition).
    • Re-dose carefully: Start with a wide concentration range based on the data in Table 1. A 10-point, 1:2 or 1:3 serial dilution is often necessary to find the optimal window.
    • Check solvent toxicity: Ensure the solvent (e.g., DMSO) concentration does not exceed 0.1-0.5%, as higher concentrations can be toxic to cells [4].

FAQ 2: How should I handle and store this compound? Proper handling is critical for compound stability and experimental reproducibility.

  • Solubility: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM).
  • Storage: Aliquot the stock solution and store it at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles [1].
  • Working Solution: Dilute the stock into your pre-warmed cell culture medium immediately before use. Vortexing or brief sonication may be needed if precipitation occurs.

FAQ 3: What controls are essential for my experiment? Always include these controls to validate your results:

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to deliver this compound.
  • Negative Control: Untreated cells.
  • Positive Control: Depending on your assay, a compound with known activity (e.g., a common chemotherapeutic for a cytotoxicity assay).

Experimental Workflow for Dose Optimization

The following diagram outlines a general workflow for establishing an effective and non-toxic concentration of a compound like this compound in a new cell line.

G Start Start: Plan Experiment Stock 1. Prepare Stock Solution - Dissolve in DMSO - Create high-conc. aliquot Start->Stock Dilution 2. Design Dilution Series - Use wide range (e.g., 0.1-100 µM) - Include vehicle control Stock->Dilution Plate 3. Plate Cells - Seed at optimal density - Allow attachment overnight Stock->Plate Precursor to Dilution->Plate Dilution->Plate Precursor to Treat 4. Treat Cells - Add serial dilutions - Note: T=0 Plate->Treat Assay 5. Perform Assay - MTT, ATP, etc. - After predetermined time Treat->Assay Analyze 6. Analyze Data - Calculate IC₅₀/EC₅₀ - Compare to controls Assay->Analyze Result 7. Interpret Result Analyze->Result

References

Cyclovalone purification column chromatography silica

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the first thing to check if my compound does not elute from the column?

    • A: First, verify the polarity of your elution solvent. If it's too weak, the compound will remain adsorbed to the silica. Systematically increase the polarity of your solvent mixture. Second, confirm the stability of your compound on silica gel; some compounds can decompose or bind irreversibly [1].
  • Q2: My separation is poor, and the bands are very wide or tailing. What could be the cause?

    • A: Wide or tailing bands are often a result of an incorrect flow rate. A flow that is too slow can lead to band broadening due to diffusion, while a flow that is too fast doesn't allow for sufficient equilibration, forcing the compound down the column [1]. Adjust the flow rate to an optimal level where bands are tight and clear. Also, ensure you are not overloading the column with too much sample.
  • Q3: How can I tell if my purified compound has degraded during the purification process?

    • A: A powerful technique to assess on-silica stability is two-dimensional thin-layer chromatography (2D TLC) [1]. Spot your sample in the corner of a TLC plate and develop it in one solvent system. After the plate is dry, rotate it 90 degrees and develop it in the same or a different solvent system. If your compound is stable, all spots will appear along a diagonal line. Any spots off the diagonal indicate decomposition products formed due to interaction with the silica [1].

Troubleshooting Guide for Silica Column Chromatography

The table below outlines common problems, their likely causes, and solutions based on established chromatographic practice.

Problem Possible Causes Recommended Solutions
No Elution Eluent polarity too low; compound decomposition on silica. Increase polarity of eluent; perform 2D TLC to check stability [1]; use alternative stationary phase (e.g., alumina).
Poor Separation/Broad Peaks Incorrect flow rate; column overloaded; poor solvent system selection. Optimize flow rate [1]; reduce sample load; use a more gradual solvent gradient; re-optimize mobile phase with TLC.
Tailing Bands Flow rate too high; active sites on silica. Reduce flow rate to allow for equilibration [1]; consider adding a small amount of triethylamine to the mobile phase to deactivate active sites.
Column Cracking/Drying Solvent level dropped below silica bed. Never let the column run dry; always replenish solvent when there is still a 2-3 cm layer above the silica [1].
Poor Recovery Compound is strongly adsorbed or has poor solubility. Use a stronger, yet appropriate, elution solvent; ensure sample is fully dissolved before loading; consider dry-loading method [1].

Experimental Protocol: Dry-Loading a Sample onto a Silica Column

Dry-loading is a preferred method when your compound has poor solubility in the initial mobile phase, as it creates a tight, concentrated band at the top of the column, leading to better separation [1].

Materials Needed:

  • Round-bottomed flask
  • Dry silica gel
  • A solvent that fully dissolves your sample (e.g., dichloromethane)
  • Rotary evaporator

Step-by-Step Method:

  • Dissolve: In a round-bottomed flask, dissolve your crude sample in a minimal amount of a solvent that provides complete dissolution. This can be a stronger solvent than the one you will use for the column.
  • Add Silica: Add dry silica gel to the solution. A mass of silica 10-20 times the mass of your sample is typically sufficient. Gently swirl or stir to create a suspension.
  • Evaporate: Use a rotary evaporator to gently and completely remove the solvent. The result should be a dry, free-flowing powder. If the mixture is still oily, add more silica and repeat the evaporation.
  • Load the Column: Prepare your chromatography column with a layer of silica and solvent. Carefully pour the dry, sample-saturated silica into the column, ensuring it settles evenly and no air bubbles form. Always maintain the solvent level above the top of the silica.
  • Run the Column: Once the sample is loaded, carefully add more eluent and begin running the column as usual, following standard practices for fraction collection [1].

Method Validation for Analytical Chromatography

Once a purification method is developed, its reliability must be established for quality control. The following workflow and parameters are adapted from international guidelines for validating analytical methods, such as those from the International Conference on Harmonization (ICH) [2] [3].

G cluster_legend Key Validation Parameters Start Start Method Validation S1 Specificity/ Selectivity Start->S1 S2 Linearity & Range S1->S2 S3 Accuracy S2->S3 S4 Precision S3->S4 S5 LOD/LOQ S4->S5 S6 Robustness S5->S6 End Method Validated S6->End L1 Specificity: Ability to measure analyte without interference L2 Accuracy: Closeness to true value L3 LOD/LOQ: Lowest detectable/ quantifiable amount

Summary of Key Validation Parameters [2] [3]:

  • Specificity/Sensitivity: Confirms that the method can accurately measure the target compound (cyclovalone) in the presence of other components like impurities, degradants, or excipients. This is demonstrated by a clear baseline separation of peaks.
  • Linearity and Range: Demonstrates that the analytical method provides results directly proportional to the concentration of the analyte. A minimum of five concentration levels across a specified range (e.g., 80-120% of expected concentration) is typical. The correlation coefficient (r) and coefficient of determination (r²) are reported.
  • Accuracy: Indicates the closeness of the test results to the true value. It is established by spiking samples with known amounts of the analyte and calculating the percentage recovery (ideally 98-102%).
  • Precision: Measures the reproducibility of the method. This includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts). Results are reported as percent relative standard deviation (%RSD).
  • Limit of Detection (LOD) & Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, and the LOQ is the lowest amount that can be quantified with acceptable accuracy and precision. These are often determined from the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) [4] [2].
  • Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.02, flow rate ±0.1 mL/min, column temperature ±2°C) [4] [3].

A Note on the Available Information

It's important to clarify that the search results, while high-quality, do not contain specific studies on "this compound." The information provided synthesizes general principles from silica column chromatography [1] and analytical method validation [4] [2] [3]. The parameters and troubleshooting advice are foundational and can be confidently applied to the development and validation of a purification method for this compound or similar compounds.

References

Cyclovalone Stability: Key Factors & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone is a synthetic curcumin analog where the central keto-enolic system is replaced by a cyclohexanone ring [1]. While this change can lead to a more stable excited state than curcumin, it also introduces specific stability challenges.

The primary documented cause of this compound degradation is photodegradation (decomposition upon exposure to light) [1]. Its molecular structure is susceptible to light-induced reactions. One research study directly investigated this by dissolving this compound in different organic solvents and exposing them to light, measuring the relative degradation rates [1]. The stability varied significantly with the solvent environment, suggesting that the choice of solvent is a critical factor in prevention.

Troubleshooting Guide: Preventing Degradation

Here are practical steps you can take to mitigate this compound degradation in your experiments.

Troubleshooting Action Purpose & Rationale Specific Recommendations
Protect from Light Mitigates photodegradation, the primary documented degradation pathway [1]. Use amber glassware or foil-wrapped containers for all solutions and solid samples. Minimize light exposure during experiments.
Optimize Solvent Environment Slows down the photodegradation rate; solvent properties significantly impact stability [1]. Prefer acetonitrile or ethanol based on research showing slower degradation. Avoid highly coordinating solvents that may destabilize the molecule.
Control Temperature A standard practice to slow down degradation kinetics, even if not explicitly studied for this compound. Store solutions and solids at -20°C or 4°C for long-term stability. Avoid repeated freeze-thaw cycles of solutions.
Monitor Purity Confirms compound integrity at the start of an experiment and tracks stability over time. Use HPLC to check purity before use and to study degradation kinetics [1]. TLC can also be used for quick checks [2].

Frequently Asked Questions (FAQs)

Q1: What is the experimental evidence for this compound's photodegradation? A1: One study dissolved this compound in four organic solvents (acetonitrile, ethanol, dimethylformamide, and chloroform) and exposed them to light. The degradation was quantified using HPLC, and the relative degradation rates were calculated, clearly establishing its photolability [1].

Q2: Are there any structural analogs of this compound with better stability? A2: Research into curcumin analogs is active. Some studies have modified the central chain to improve properties. For instance, replacing the keto-enol system in curcumin with a cyclohexanone (as in this compound) was intended to enhance excited-state stability [1]. Other researchers have synthesized diketo-shifted derivatives (like K2T23) to inhibit certain decay pathways, but these are different compounds with their own profiles [3]. There is no direct evidence in the search results pointing to a strictly superior analog of this compound itself.

Q3: How can I monitor this compound stability in my own experiments? A3: You can adopt the following workflow to monitor the stability of this compound in your experiments:

G Start Prepare this compound Solution Step1 Aliquot Sample (Protect from Light) Start->Step1 Step2 Analyze via HPLC or TLC Step1->Step2 Step3 Compare Data to Time Zero Control Step2->Step3 Decision Purity Maintained? Step3->Decision End Proceed with Experiment Decision->End Yes Discard Discard & Prepare Fresh Solution Decision->Discard No

Q4: Have Mannich base derivatives of this compound been synthesized, and do they affect stability? A4: Yes, novel di-Mannich base derivatives of this compound have been synthesized and evaluated primarily for enhanced antioxidant activity [2] [4]. While the introduced aminoalkyl groups can improve solubility and bioavailability, which may indirectly influence handling and stability, the search results do not provide specific data on whether these derivatives alter the photodegradation profile of the parent this compound compound [2].

Methodology: Assessing Photostability in Solvents

This is a summary of the protocol used in the research to determine the relative degradation rates of this compound [1]:

  • Procedure: this compound was dissolved in various organic solvents (e.g., acetonitrile, ethanol, dimethylformamide, chloroform) to a defined concentration. The solutions were exposed to light under controlled conditions. Aliquots were taken at specific time intervals.
  • Analysis: The aliquots were analyzed by High-Performance Liquid Chromatography (HPLC).
  • Quantification: The degradation rate for each solvent was calculated based on the decrease in the peak area of the intact this compound over time.

References

Cyclovalone IC50 determination method validation

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone Overview and Key Data

This compound is a synthetic curcumin derivative known for its anti-inflammatory, antitumor, and antioxidant activities [1]. It functions as a cyclooxygenase inhibitor and is orally active [1].

The table below summarizes quantitative data for this compound and its most active derivative from your search results.

Compound / Assay Cell Line / Assay Type IC₅₀ / EC₅₀ / CC₅₀ Value Experimental Conditions
This compound (Various Activities) [1]
→ Cytotoxicity CNE 17.6 µM 72-hour incubation, MTT assay [1]
→ Cytotoxicity HL-60 <10.1 µM 72-hour incubation, MTT assay [1]
→ Cytotoxicity LS174T 4.6 µM 72-hour incubation, MTT assay [1]
→ Cytotoxicity HT-29 3.73 µM 72-hour incubation, MTT assay [1]
→ Cytotoxicity PANC-1 4.43 µM 72-hour incubation, MTT assay [1]
→ Cytotoxicity PC-3 5.89 µM 72-hour incubation, MTT assay [1]
→ Anti-inflammatory RAW264.7 6.68 µM Inhibition of nitric oxide production, 17-20 hr Griess assay [1]
→ Wnt Pathway Inhibition HEK293 2.6 µM Inhibition of Wnt3A/β-catenin signaling, 24-hr luciferase reporter assay [1]
Di-Mannich Base 2a (Antioxidant) [2] [3]
→ Antioxidant In vitro DPPH assay 39.0 µM Free radical-scavenging activity [2] [3]

Experimental Protocol: DPPH Antioxidant Assay

Here is a detailed methodology for evaluating the antioxidant activity of this compound derivatives, based on the search results [2].

  • Principle: The assay measures the ability of a compound to scavenge the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl). The reaction progress is monitored by a color change from deep violet to light yellow.
  • Sample Preparation: Prepare stock solutions of the this compound derivatives (e.g., the Di-Mannich bases) in a suitable solvent like DMSO or ethanol. A common working concentration for the stock is 1 mM. serially dilute these stocks to create a range of concentrations for the dose-response curve.
  • Reaction Setup: In a spectrophotometer-compatible tube or microplate well, mix a specific volume of the compound solution with a DPPH solution in an organic solvent like methanol or ethanol. A typical final volume is 2-4 mL for cuvettes, or 200-300 µL for microplates. Include a control containing only the solvent mixed with the DPPH solution.
  • Incubation and Measurement: Incubate the reaction mixture in the dark at room temperature for a defined period (often 30 minutes). After incubation, measure the absorbance of the solution at a wavelength of 517 nm using a UV-Vis spectrophotometer.
  • Data Analysis: Calculate the percentage of DPPH free radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the % scavenging against the logarithm of the compound concentration and fitting a dose-response curve.

Experimental Workflow and Mechanism

To help visualize the general process of a cell-based IC₅₀ assay and the broader biological context of this compound, you can refer to the following diagrams.

workflow Start Start: Seed cells in multi-well plate A Allow cell attachment (24 hours) Start->A B Treat with compound (this compound serial dilution) A->B C Incubate for defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT) C->D E Incubate to allow formazan formation (2-4 hours) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Analyze data, calculate IC50 G->H

pathways cluster_known Reported Direct or Strongly Implicated Mechanisms cluster_shared Pathways Shared in Diabetes and Cancer (Potential Modulation) This compound This compound COX Inhibition of Cyclooxygenase (COX) This compound->COX Wnt Inhibition of Wnt/β-catenin Signaling This compound->Wnt CellCycle Cell Cycle Arrest (in LNCaP, PC-3 cells) This compound->CellCycle mTOR mTOR Pathway This compound->mTOR Inflammation Inflammatory Response (TNF-α, IL-6) This compound->Inflammation Metabolic Metabolic Reprogramming This compound->Metabolic O1 Anti-inflammatory COX->O1 O3 Antioxidant COX->O3 Possible link O2 Antitumor / Cytotoxicity Wnt->O2 CellCycle->O2 Inflammation->O1 Metabolic->O2 Outcomes Observed Biological Outcomes

Potential Troubleshooting and FAQs

While specific guides for this compound are unavailable, here are common issues in IC₅₀ determination based on general drug discovery knowledge.

  • Inconsistent IC₅₀ values between replicates or labs: This is often related to compound handling. Ensure accurate preparation and storage of stock solutions, as this is a primary reason for IC₅₀ variability [4].
  • No assay window or poor signal-to-noise ratio: First, verify your instrument setup, including filter selection and reagent pipetting [4]. For cell-based assays, confirm cell health, passage number, and that the DMSO concentration is consistent and non-toxic across all wells.
  • Poor Z'-factor in HTS: A poor Z'-factor indicates an unreliable assay for screening. To improve it, focus on optimizing the difference between the maximum and minimum signal controls and reducing the standard deviation of the data points [4].

Suggested Next Steps for Method Validation

To build a complete validation guide, I suggest you:

  • Consult Official Guides: Refer to regulatory guidelines like the ICH Q2(R1) for the validation of analytical procedures, which outlines key parameters like specificity, accuracy, precision, and robustness.
  • Perform Internal Experiments: Conduct a pre-validation study on your specific this compound assay to establish a baseline for these parameters.
  • Search Specialized Resources: Use detailed queries in scientific databases like PubMed or Google Scholar to find full-text papers that include method validation sections for assays similar to yours.

References

TLC Conditions for Cyclovalone Reaction Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of di-Mannich bases of cyclovalone provides a directly applicable TLC protocol for monitoring similar reactions [1].

  • Stationary Phase: Silica gel 60 F254 plates (Merck) [1].
  • Mobile Phase: Acetonitrile was used as the solvent for the reaction mixture, but the specific developing solvent used for TLC is not explicitly detailed in the available source [1].
  • Monitoring Practice: The reaction mixture was refluxed, and the completion was monitored by TLC for 5-27 hours [1].

TLC Troubleshooting Guide

Here are common TLC problems and their solutions, compiled from general TLC best practices [2] [3] [4].

Problem Possible Causes & Solutions

| Sample Streaking | • Cause: Sample overload. Solution: Dilute the sample solution [2] [3]. • Cause: Inappropriate solvent polarity. Solution: Change the solvent system [3]. • Cause: Base- or acid-sensitive compounds. Solution: Add 0.1-2.0% acetic acid (for base-sensitive) or triethylamine (for acid-sensitive) to the mobile phase [2]. | | No Spots Visible | • Cause: Low sample concentration. Solution: Concentrate the sample or spot multiple times in the same location, letting it dry between applications [2] [3]. • Cause: High solvent level. Solution: Ensure the solvent level is below the spotting line [2] [3]. • Cause: Compound is not UV-active. Solution: Use a staining method for visualization [2]. | | Spots Too Close to Baseline/Solvent Front | • At baseline: Eluent is not polar enough. Solution: Increase the proportion of polar solvent or choose a more polar solvent [2]. • At solvent front: Eluent is too polar. Solution: Decrease the proportion of polar solvent or choose a less polar solvent [2]. | | Unexpected or Multiple Spots | • Cause: Contamination from accidentally touching the TLC plate surface or dropping compounds on it [3]. | | Solvent Front Runs Crookedly | • Cause: Uneven thickness of the TLC slurry, or the plate is touching the sides of the chamber or a filter paper liner [3]. |

Detailed TLC Experimental Protocol

For reliable results, follow this general TLC workflow, incorporating best practices for each step [4].

  • Plate Preparation: Store TLC plates in a clean, dry environment (e.g., a desiccator). To activate, pre-heat them in a clean oven at 120°C for 20-30 minutes [4].
  • Sample Application:
    • Mark the application zone with a pencil (ink can smear) [3].
    • Apply the sample 8 mm from the bottom edge [4].
    • Recommended volume is 0.5-2.0 µL for identity tests. Apply the sample slowly, using a volatile, non-polar diluent like n-hexane if possible, to prevent spreading [4].
  • Chromatogram Development:
    • Use a freshly prepared mobile phase [3]. Pour it into the chamber to a depth of no more than 0.5 cm [4].
    • Place a filter paper inside the chamber to saturate it with vapor and let it equilibrate for 20-30 minutes with the lid closed [5] [4].
    • Place the plate in the chamber and develop until the solvent front has migrated 70-80% of the plate height [4].
  • Visualization:
    • First, dry the plate thoroughly to remove residual solvents [4].
    • Examine under UV light (if using F254 plates) for conjugated compounds like this compound [1] [2].
    • If needed, use a chemical stain. Anisaldehyde or vanillin stains are good general choices for detecting phenols and other functional groups [2].

TLC Monitoring & Troubleshooting Workflow

This diagram outlines the core process for monitoring a reaction and how to address common issues.

TLC_Workflow cluster_issues Common Issues Start Start Reaction Monitoring RunTLC Run TLC Analysis Start->RunTLC Analyze Analyze TLC Plate RunTLC->Analyze Problem Unexpected TLC Result? Analyze->Problem Troubleshoot Consult Troubleshooting Guide (Refer to Table) Problem->Troubleshoot Yes Continue Continue Monitoring or Proceed to Work-up Problem->Continue No Streaking Streaking Troubleshoot->Streaking NoSpots No Spots Visible Troubleshoot->NoSpots BadLocation Spots at Baseline or Solvent Front Troubleshoot->BadLocation

I hope this technical support guide helps you effectively monitor your this compound reactions.

References

Cyclovalone diethylamine Mannich base IC50 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Activity Comparison of Di-Mannich Bases

The table below summarizes the free radical-scavenging activity (IC₅₀) of synthesized di-Mannich bases of cyclovalone derivatives, as evaluated by the DPPH method. A lower IC₅₀ value indicates higher antioxidant potency [1] [2] [3].

Compound Code Amine Reagent Used in Synthesis IC₅₀ Value (µM)
2a Diethylamine 39.0
2b Dimethylamine 53.6
2c Morpholine 85.8

The study identified a clear Structure-Activity Relationship (SAR): the higher the pKa of the Mannich base side chain, the greater the antioxidant activity (resulting in a lower IC₅₀) [1] [2]. The diethylamine derivative (Compound 2a) possessed the highest pKa and, correspondingly, the most potent radical-scavenging activity among the series [1].

Detailed Experimental Methodology

The following details the key experimental procedures from the research.

1. Synthesis of Di-Mannich Bases (2a-e) [2] The general synthesis method for the di-Mannich bases of this compound was a Mannich reaction.

  • Procedure: A solution of this compound in acetonitrile was added to a mixture of paraformaldehyde and a corresponding secondary amine (e.g., diethylamine for compound 2a) in acetonitrile. The reaction mixture was heated under reflux (5-27 hours) until the starting material was consumed, as monitored by TLC. The final product was isolated by removing the solvent and purifying the crude material via recrystallization or column chromatography.
  • Characterization: The structure of each synthesized compound was confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectral data [2].

2. Free Radical-Scavenging Activity (DPPH Assay) [2] The primary experimental method used to evaluate antioxidant activity was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay.

  • Principle: The DPPH assay measures the ability of an antioxidant compound to donate an electron to neutralize the stable, purple-colored DPPH radical, resulting in a color change to yellow that can be measured spectrophotometrically.
  • Measurement: The antioxidant activity is reported as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals present in the test solution [1] [2]. Lower IC₅₀ values indicate more potent antioxidant activity.

Structure-Activity Relationship Workflow

The diagram below visualizes the logical process of the Structure-Activity Relationship (SAR) study conducted in the research.

Start Synthesis of Di-Mannich Bases A Vary the secondary amine reagent Start->A B Measure pKa of the resulting Mannich base A->B C Evaluate antioxidant activity (DPPH Assay IC₅₀) B->C D Analyze Correlation C->D E SAR Conclusion: Higher pKa → Lower IC₅₀ (Increased Activity) D->E

Guidance for Further Research

The available data provides a clear comparison within a specific chemical series. For a more comprehensive evaluation, you could:

  • Compare with Standard Antioxidants: Benchmark the activity of these synthetic compounds against well-known natural or commercial antioxidants (e.g., ascorbic acid, Trolox, curcumin) using the same experimental protocol.
  • Investigate Broader Context: Explore other research on Mannich bases derived from different core structures (like chalcones or flavonoids) to understand broader trends in their antioxidant and other biological activities [4] [5].

References

Cyclovalone edaravone radical scavenging comparison

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data

Feature Edaravone Cyclovalone
Chemical Classification 2-pyrazolin-5-one derivative [1] Synthetic curcumin derivative; cyclohexanone ring replaces keto-enol system [2]
Primary Research/Clinical Focus Neuroprotection in Acute Ischemic Stroke and Amyotrophic Lateral Sclerosis (ALS) [3] [4] [1] Photosensitizing and photodegradation properties [2]
Radical Scavenging Mechanism Scavenges peroxyl radicals, inhibits lipid peroxidation, targets peroxynitrite [1] Information not available in the search results.
Key Pharmacological Actions Antioxidant, anti-inflammatory, anti-apoptotic, activates neurotrophic signaling (GDNF/RET), corrects TDP-43 protein mislocalization [3] [4] [5] Anti-inflammatory, anti-HIV activity (based on ground-state biological properties) [2]
Regulatory Status Approved for clinical use in several countries (e.g., Japan, USA) [4] [1] Preclinical research compound [2]
Quantitative Scavenging Data (IC₅₀) Information not available in the search results. One derivative (Di-Mannich base) reported IC₅₀ of 39.0 µM against DPPH radical [6]

Experimental Context for Available Data

  • Edaravone's Approval Pathway: The development of Edaravone involved a series of standardized experiments. Its radical scavenging efficacy was initially demonstrated in vitro by inhibiting lipid peroxidation in rat brain homogenates [1]. This was followed by in vivo studies showing electroencephalographic recovery and prolonged survival in a rat model of whole-brain ischemia-reperfusion [1]. Large-scale clinical trials later confirmed its ability to improve functional outcomes in patients with acute ischemic stroke and ALS [1].
  • This compound's Research Context: The single quantitative data point for a this compound derivative comes from a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay [6]. This is a common in vitro colorimetric method used in early-stage drug discovery to quickly assess a compound's ability to donate a hydrogen atom to stabilize a free radical. The study synthesized and screened novel di-Mannich bases of this compound, finding that the derivative with a diethylamine group showed the highest activity (IC₅₀ = 39.0 µM) among the tested compounds [6].

Edaravone's Mechanism of Action

Research indicates that Edaravone's benefits extend beyond simple radical scavenging. A proposed mechanism for its neuroprotective effects, particularly in ALS, is summarized below.

G OxidativeStress Oxidative Stress TDP43Mislocalization TDP-43 Mislocalization & Accumulation in Cytoplasm OxidativeStress->TDP43Mislocalization Edaravone Edaravone Administration Edaravone->TDP43Mislocalization Reduces GDNFPathway GDNF/RET Neurotrophic Signaling Activation Edaravone->GDNFPathway Activates NeuronalDamage Neuronal Damage & Death TDP43Mislocalization->NeuronalDamage Neuroprotection Neuroprotection (Reduced Cell Death, Improved Function) TDP43Mislocalization->Neuroprotection Pathway Attenuation Contributes to GDNFPathway->Neuroprotection

The diagram shows that Edaravone counters oxidative stress and protein mislocalization while promoting native survival pathways.

How to Proceed with Your Comparison

Given the significant disparity in data, here is a suggested approach for your comparison guide:

  • State the Data Reality Clearly: Your guide should explicitly note that Edaravone and this compound are at vastly different stages of development. Direct comparison is like comparing a marketed product to a prototype.
  • Focus on Separate Profiles: Structure the guide with dedicated sections for each compound. For Edaravone, you can detail its clinical efficacy, pharmacokinetics, and multi-target mechanisms [4] [5] [7]. For this compound, the discussion would focus on its potential as a photosensitizer and the early-stage SAR studies from synthetic chemistry research [2] [6].
  • Highlight the Research Gap: The absence of direct comparative studies (e.g., both compounds tested in the same experimental model) is a critical finding. This gap itself is a valuable insight for researchers.

References

Cyclovalone COX-2 inhibition selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding COX-2 Selectivity

Cyclooxygenase (COX) enzymes exist in two primary isoforms: COX-1 and COX-2. The therapeutic anti-inflammatory action of NSAIDs is produced by the inhibition of COX-2, while many undesired side effects (e.g., gastrointestinal toxicity) arise from the inhibition of COX-1 activity. Therefore, selectivity for COX-2 is a key goal in drug development [1].

The selectivity stems from a single amino acid difference in the active site: COX-2 has a valine at position 523, whereas COX-1 has a more bulky isoleucine. This makes the substrate-binding channel in COX-2 about 25% larger and creates a distinct secondary pocket, which selective inhibitors can target [1] [2].

Comparison of Selective COX-2 Inhibitors

The table below summarizes key selective COX-2 inhibitors and their profiles based on the search results.

Drug Name Primary Structural Feature Reported Selectivity (COX-2/COX-1) Key Clinical Notes
Celecoxib [3] [4] Sulfonamide-substituted pyrazole Approximately 30-fold [3] First coxib; used for arthritis, pain, and FAP; boxed warning for CV risk [3] [4].
Rofecoxib [3] [4] Sulfone-substituted furanone Approximately 300-fold [3] Voluntarily withdrawn in 2004 due to cardiovascular toxicity [1] [3].
Valdecoxib [3] [4] Sulfonamide-substituted isoxazole Approximately 300-fold [3] Withdrawn from the market due to safety concerns [3] [4].
Etoricoxib [3] Sulfone-substituted pyridine 106-fold [3] Approved for use in the European Union [3].
Diclofenac [5] Phenylacetic acid derivative Relatively high COX-2 selectivity [5] A traditional NSAID with notable COX-2 selectivity; GI disorders are frequent with oral/suppository forms [5].

Experimental Protocols for Assessing COX-2 Selectivity

Here are detailed methodologies for key experiments used to evaluate COX-2 inhibition and selectivity.

Human Whole Blood Assay (WBA)

This ex vivo assay is considered a gold standard for determining the COX inhibitory profile of drugs [5].

  • Principle: Uses fresh human blood to measure a drug's ability to inhibit COX-1 and COX-2 activity under conditions that simulate the in vivo environment.
  • COX-1 Assay Protocol:
    • Stimulation: A 1 mL sample of anticoagulant-free blood is mixed directly with the test drug.
    • Incubation: The blood is allowed to coagulate spontaneously by incubating it at 37°C for 1 hour. Clotting triggers thromboxane A2 (TXA2) production primarily via COX-1 in platelets.
    • Measurement: After centrifugation, the serum level of thromboxane B2 (TXB2), a stable hydrolysis product of TXA2, is quantified by ELISA. The percentage inhibition of COX-1 is calculated relative to a vehicle control [5].
  • COX-2 Assay Protocol:
    • Stimulation: A heparinized blood sample is mixed with the test drug and then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
    • Incubation: The sample is incubated at 37°C for 24 hours. LPS induction leads to prostaglandin E2 (PGE2) synthesis primarily via COX-2 in monocytes.
    • Measurement: After centrifugation, the plasma level of PGE2 is quantified by ELISA. The percentage inhibition of COX-2 is calculated [5].
  • Data Analysis: Dose-response curves are generated, and logistic regression is used to calculate IC50 values (concentration for 50% inhibition) for both isoforms. The selectivity index is expressed as the ratio of COX-1 IC50 to COX-2 IC50.
In Situ Click Chemistry for Inhibitor Discovery

This innovative method uses the COX-2 enzyme's active site as a "reaction vessel" to build its own high-affinity inhibitor [2].

  • Principle: The target protein (COX-2) selectively assembles irreversible inhibitors from a pool of small chemical building blocks (e.g., an azide and an alkyne) that form a 1,3-dipolar cycloaddition product (a triazole) within its binding site.
  • Workflow:
    • Design: Building blocks are designed with a COX-2 pharmacophore (e.g., a sulfonamide or sulfone group) to ensure initial binding to the enzyme's secondary pocket.
    • Incubation: The building blocks are incubated together with the human recombinant COX-2 enzyme.
    • Screening: The reaction mixture is analyzed to identify the newly formed triazole products.
    • Validation: The identified inhibitors are synthesized and tested for their potency and selectivity against COX-1 and COX-2 using assays like the WBA [2].

The following diagram illustrates the logical workflow of this target-guided synthesis approach.

G Start Design Click Chemistry Building Blocks A Incubate Building Blocks with COX-2 Enzyme Start->A B Enzyme Selectively Assembles Inhibitor (Triazole) A->B C Analyze Reaction Mixture and Identify Hits B->C D Synthesize and Validate Potency/Selectivity C->D End Novel COX-2 Inhibitor D->End

A Note on Dual COX-2/5-LOX Inhibition

Recent research explores developing dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway. This strategy aims to provide anti-inflammatory effects while potentially reducing the cardiovascular risks associated with selective COX-2 inhibition [6]. Natural products are a promising source for discovering such dual-target inhibitors [6].

References

validating Cyclovalone antioxidant DPPH ABTS HPSA

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Activity Data

The table below summarizes the available experimental data for Cyclovalone and related compounds from the search results.

Compound / Extract Assay Type Result (IC50 / EC50) Reference Compound & Result Citation
This compound DPPH IC50 = 39.0 µM (Compound 2a) Not specified [1]
Curcumin DPPH Higher IC50 than its hydrogenated derivatives (e.g., THC, HHC) Trolox (IC50 not specified) [2]
Tetrahydrocurcumin (THC) DPPH Lower IC50 than Curcumin (Higher activity) Trolox (IC50 not specified) [2]
Steiractinia aspera (Fresh leaf MSPD extract) DPPH, ABTS, FRAP, H2O2 Significantly higher activity across all assays Varies by assay (e.g., Ascorbic acid) [3]
Edaravone derivatives (Compound 2) HPSA, DPPH, ABTS Higher radical scavenging activity Ascorbic acid (IC50 not specified) [4]

Detailed Experimental Protocols

For researchers to replicate these assays, here are the standard experimental protocols for DPPH, ABTS, and HPSA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method measures the ability of antioxidants to donate hydrogen atoms or electrons to stabilize the purple-colored DPPH radical, causing a color change that can be measured spectrophotometrically [5].

  • Radical Solution: A DPPH radical stock solution is prepared in absolute ethanol (e.g., 24 mg in 100 mL) and then diluted to a working concentration [5] [1].
  • Reaction Mixture: A small volume of the sample (e.g., 50 µL) is mixed with the DPPH working solution (e.g., 1950 µL) [5].
  • Incubation & Measurement: The mixture is kept in the dark, and the decrease in absorbance is measured at a wavelength of 515 nm over time until the reaction reaches an endpoint [5] [1].
  • Calculation: The percentage of DPPH scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined [1] [3].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of a blue-green ABTS radical cation, which is decolorized when reduced by antioxidants [4] [5].

  • Radical Generation: The ABTS radical cation is produced by reacting ABTS diammonium salt with an oxidizing agent like potassium persulfate in water. This solution is incubated in the dark for 12-16 hours before use [5].
  • Reaction Mixture: The sample (e.g., 10 µL) is mixed with the diluted ABTS radical working solution (e.g., 990 µL) [5].
  • Measurement: The reduction in absorbance is measured at 734 nm [5].
  • Calculation: The antioxidant capacity is typically expressed as Trolox Equivalents (TEAC) or as a percentage of scavenging activity [6] [5].
HPSA (Hydrogen Peroxide Scavenging Assay)

This assay evaluates the ability of compounds to scavenge hydrogen peroxide (H₂O₂) [4].

  • Reagent Preparation: A solution of hydrogen peroxide (e.g., 43 mM) is prepared in phosphate buffer (0.2 M, pH 7.4) [4].
  • Reaction Mixture: A sample of varying concentrations is mixed with H₂O₂ solution and more buffer. A typical mixture is 1 mL sample, 0.6 mL H₂O₂, and 2.4 mL buffer [4].
  • Incubation & Measurement: The mixture is incubated in the dark at 37°C for 10 minutes, and the absorbance is measured at 230 nm [4].
  • Calculation: The percentage scavenging activity is calculated by comparing the absorbance of the test sample to a blank. The IC50 value is determined through interpolation [4].

Assay Selection and Compound Activity Insights

Choosing the right assay is critical, as they operate on different principles and may be sensitive to different types of antioxidants.

G A Antioxidant Assay Selection B SET-based Assays A->B C HAT-based Assays A->C D DPPH Assay B->D E ABTS Assay B->E F FRAP Assay B->F G HPSA Assay B->G H ORAC Assay C->H Di Some flavonoids like dihydrochalcones and flavanones do not react D->Di Prefers lipophilic antioxidants Ei Often shows higher and more inclusive activity than DPPH E->Ei Works for both hydrophilic and lipophilic antioxidants Gi Models a specific biological oxidant G->Gi Measures scavenging of H₂O₂ molecule

The structure of a compound significantly influences its activity in these assays. For curcuminoids, hydrogenation of the central chain (e.g., in Tetrahydrocurcumin) can enhance DPPH scavenging activity, while removal of methoxy groups reduces it [2]. For flavonoids, the Bors criteria (a catechol group in the B-ring, a 2,3-double bond with a 4-oxo function, and 3- and 5-OH groups) are good predictors of high activity in the DPPH assay [5].

Key Validation Insights for Researchers

  • ABTS for Broader Screening: The ABTS assay is often more effective for analyzing complex mixtures or certain flavonoids like dihydrochalcones and flavanones, which may not react in the DPPH assay [5] [7].
  • Multiple Assays are Crucial: Since no single assay can fully represent antioxidant capacity in biological systems, using a combination of assays (e.g., SET-based like DPPH/ABTS and HAT-based like ORAC) provides a more comprehensive picture [6] [5].
  • Data Gap on this compound: The available data for this compound is currently limited to a single DPPH measurement for one derivative. A full validation against standards like curcumin or trolox using ABTS and HPSA assays is needed.

References

Cyclovalone structure-activity relationship pKa effect

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone Derivatives: pKa and Antioxidant Activity

A 2017 study synthesized novel di-Mannich bases of this compound derivatives and evaluated their antioxidant activity using the DPPH free radical-scavenging method [1] [2]. The key finding was that for these specific derivatives, higher pKa of the Mannich base side chain correlated with increased antioxidant activity (indicated by a lower IC50 value) [1] [2].

The table below summarizes the experimental data for the most active derivative and the core this compound compound for comparison.

Compound Name / Description IC50 (Antioxidant Activity) Relevant pKa Key Structural Feature
Di-Mannich derivative 2a (with diethylamine) 39.0 µM [1] [2] Higher pKa of the Mannich base [1] [2] Presence of a diethylamino-methyl group on the phenyl ring [1]
Parent this compound (1) [1] Not quantitatively specified (less active than the derivatives) [1] Not applicable (lacks the aminoalkyl side chain) [1] Lacks the aminoalkyl substitution introduced via Mannich reaction [1]

Detailed Experimental Methodology

For researchers aiming to replicate or build upon this work, here are the key experimental protocols from the study.

  • Synthesis of Di-Mannich Bases: The di-Mannich derivatives were synthesized by reacting the parent this compound compound with paraformaldehyde and a corresponding secondary amine (e.g., diethylamine, dimethylamine, morpholine) in acetonitrile under reflux conditions for 5-27 hours. Reaction completion was monitored by thin-layer chromatography (TLC), and the crude products were purified by recrystallization or column chromatography [1].
  • Structure Confirmation: The structures of the synthesized compounds were confirmed using FT-IR, 1H-NMR, 13C-NMR, and mass spectral data [1] [2].
  • Antioxidant Activity Assay (DPPH Method): The free radical-scavenging activity was evaluated against the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl). The protocol involves mixing a solution of the test compound with a DPPH solution, incubating the mixture, and then measuring the absorbance of the resulting solution at a specific wavelength (likely 517 nm, which is standard for this assay). The IC50 value (concentration required to scavenge 50% of DPPH radicals) is calculated from the dose-response curve [1] [2].

Research Context and Visual Workflow

G Start Start: this compound Core Structure A Chemical Modification (Mannich Reaction) Start->A B Introduce Aminoalkyl Side Chain (e.g., -CH2-N(Et)2, -CH2-N(Mor) ) A->B C Measure Property & Activity B->C D Determine pKa of Mannich Base Side Chain C->D E Evaluate Antioxidant Activity (DPPH Assay, IC50) C->E F Establish SAR: Higher pKa → Lower IC50 (Increased Activity) D->F E->F

It is important to note that the pKa effect was established for a specific type of chemical modification. The parent this compound molecule itself is known to possess multiple biological activities, including anti-inflammatory, antitumor, and antioxidant properties, and it functions as a cyclooxygenase (COX) inhibitor [3]. The SAR related to its pKa, however, appears to be confined to the context of its Mannich base derivatives.

References

Cyclovalone bioactivity comparison natural synthetic antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Comparison of Cyclovalone and Reference Antioxidants

The table below summarizes the available experimental data on this compound's bioactivity compared to curcumin, a well-known natural antioxidant, and other synthetic analogs.

Compound Name Class / Origin Reported Bioactivity Experimental Model Key Comparative Findings
This compound [1] [2] Synthetic curcumin analog Anti-inflammatory (Cyclooxygenase inhibition) In vitro enzyme assay [2] More potent cyclooxygenase inhibitor than the natural antioxidant curcumin [2].
Curcumin [2] Natural (from Curcuma longa) Anti-inflammatory, Antioxidant In vitro and various animal models [2] Reference natural compound; potency enhanced by specific structural modifications [2].
Dimethylated Cyclohexanone Analog (26) [2] Synthetic curcumin analog Anti-inflammatory (Cyclooxygenase inhibition) In vitro enzyme assay [2] More potent than both This compound and curcumin; demonstrates effect of methylation on activity [2].

Detailed Experimental Context

The data in the table is derived from studies investigating the structure-activity relationships (SAR) of curcuminoids. Here are the methodologies and key insights from that research:

  • Experimental Protocol (In vitro Anti-inflammatory Assay): The primary data for this compound comes from in vitro assays measuring the inhibition of the cyclooxygenase (COX) enzyme [2]. This is a standard protocol for evaluating the potential of a compound to reduce inflammation. The potency is determined by the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50 value), with a lower value indicating higher potency. In these studies, this compound and its analogs were tested alongside curcumin as a reference standard [2].

  • Key Insights from Structure-Activity Relationship (SAR):

    • Core Structure is Key: The research indicates that the β-diketone linker in natural curcumin is important for its anti-inflammatory activity [2].
    • Impact of a Cyclic Linker: this compound, which features a cyclohexanone ring in place of the linear diketone linker of curcumin, was developed as part of an effort to modify the core structure. This modification resulted in a compound with enhanced potency compared to the natural lead compound, curcumin [2].
    • Effect of Substituents: The study further found that adding methyl groups to the phenyl rings of the this compound structure (as in the dimethylated analog 26) increased anti-inflammatory activity even more. However, increasing the size of the central ring from cyclopentanone to cyclohexanone did not consistently boost potency across all derivatives [2].

The following diagram illustrates the structural evolution from curcumin to more potent synthetic analogs and the associated key findings.

G Curcumin Curcumin (Natural Lead) This compound This compound (Cyclohexanone Linker) Curcumin->this compound Structural Modification Analog26 Dimethylated Analog 26 This compound->Analog26 Structural Modification Finding1 Replacing linear chain with cyclic linker enhances potency This compound->Finding1 Finding2 Adding methyl groups to phenyl rings further increases activity Analog26->Finding2

Interpretation and Research Implications

The data suggests that synthetic modification of natural antioxidant structures is a viable strategy for enhancing bioactivity.

  • This compound as a Case Study: this compound serves as a specific example where a rational structural modification (introducing a cyclic linker) of the natural compound curcumin successfully yielded a more potent anti-inflammatory agent in in vitro tests [2].
  • The Broader Context of Antioxidant Development: It is important to note that despite promising pre-clinical results for compounds like this compound, the translation of synthetic antioxidants into clinical drugs has been challenging. Only a few, such as edaravone, are currently in clinical use, and the therapeutic efficacy of many others remains ambiguous due to factors like poor bioavailability or toxicity [1] [3].

References

×

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

366.14672380 g/mol

Monoisotopic Mass

366.14672380 g/mol

Heavy Atom Count

27

Melting Point

178.5 °C

UNII

6M4YJ3FA16

Dates

Last modified: 11-21-2023

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